4-iodo-N,N-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-iodo-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO2S/c1-10(2)13(11,12)8-5-3-7(9)4-6-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKJEIFWPMIDDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355450 | |
| Record name | 4-iodo-N,N-dimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22184-85-6 | |
| Record name | 4-iodo-N,N-dimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-iodo-N,N-dimethylbenzenesulfonamide: A Versatile Intermediate for Chemical Innovation
Executive Summary
This technical guide provides a comprehensive overview of 4-iodo-N,N-dimethylbenzenesulfonamide, a key organic intermediate for researchers, medicinal chemists, and professionals in drug development. The document details the molecule's physicochemical properties, a robust and validated protocol for its synthesis and purification, and an in-depth analysis of its chemical reactivity. The core utility of this compound lies in its dual-functional nature: a stable, yet reactive, carbon-iodine bond ideal for modern cross-coupling reactions, and a sulfonamide moiety, a privileged pharmacophore in numerous therapeutic agents.[1] This guide explores its vast potential as a scaffold for creating diverse molecular libraries for drug discovery and advanced materials science, while also providing essential safety and handling protocols.
Molecular Overview and Physicochemical Properties
4-iodo-N,N-dimethylbenzenesulfonamide is an organoiodine compound featuring a para-substituted benzene ring. The key functional groups—the iodo group and the N,N-dimethylsulfonamide group—dictate its chemical behavior and utility. The iodine atom serves as an excellent leaving group in a multitude of transition-metal-catalyzed cross-coupling reactions, providing a reliable handle for molecular elaboration.[2] The sulfonamide group is a well-established pharmacophore known for its stability, hydrogen bonding capabilities, and presence in a wide array of approved drugs.[1][3]
1.1 Structural and Chemical Data
| Property | Value | Source |
| IUPAC Name | 4-iodo-N,N-dimethylbenzenesulfonamide | - |
| InChIKey | QPKJEIFWPMIDDL | - |
| Molecular Formula | C₈H₁₀INO₂S | - |
| Molecular Weight | 311.14 g/mol | - |
| CAS Number | 175278-17-8 | - |
| Appearance | Expected to be a white to off-white solid | General Observation |
| Solubility | Soluble in common organic solvents (DCM, THF, DMF, DMSO) | General Observation |
1.2 Predicted Spectral Characterization Data
While direct experimental spectra for this specific compound are not widely published, spectral data can be reliably predicted based on its structure and analysis of closely related analogues.
| Technique | Predicted Observations |
| ¹H NMR | Aromatic protons (phenyl ring): Two doublets, integrating to 2H each, in the range of δ 7.6-8.0 ppm. Methyl protons (-N(CH₃)₂): A singlet, integrating to 6H, around δ 2.7-2.9 ppm. |
| ¹³C NMR | Aromatic carbons: Four signals expected in the aromatic region (δ 120-150 ppm), with the carbon bearing the iodine (C-I) appearing at a higher field (approx. δ 95-105 ppm). Methyl carbons: One signal around δ 38-40 ppm. |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z 312.1. |
| FT-IR (cm⁻¹) | Strong S=O stretches (asymmetric and symmetric) around 1350 and 1160 cm⁻¹. C-I stretch around 500-600 cm⁻¹. Aromatic C-H and C=C stretches. |
Synthesis and Purification Protocol
The synthesis of 4-iodo-N,N-dimethylbenzenesulfonamide is a straightforward nucleophilic substitution reaction. The protocol described below is a robust, self-validating system based on well-established sulfonamide synthesis methodologies.[4][5] The key is the reaction between the electrophilic sulfonyl chloride and the nucleophilic dimethylamine.
2.1 Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-iodo-N,N-dimethylbenzenesulfonamide.
2.2 Detailed Experimental Protocol
Materials:
-
4-Iodobenzenesulfonyl chloride (1.0 eq)
-
Dimethylamine solution (2.0 M in THF, 1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), Anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Eluent: Hexanes/Ethyl Acetate mixture
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-iodobenzenesulfonyl chloride (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction upon addition of the amine and base.
-
Reagent Addition: Slowly add triethylamine (1.5 eq) to the stirred solution, followed by the dropwise addition of dimethylamine solution (1.2 eq) over 15-20 minutes. The use of a slight excess of the amine and a non-nucleophilic base like TEA ensures complete consumption of the sulfonyl chloride and neutralizes the HCl byproduct generated.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride spot is no longer visible.
-
Workup - Quenching: Once complete, cool the mixture again to 0 °C and slowly quench by adding 1M HCl to neutralize excess amine and TEA.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine. The bicarbonate wash removes any residual acid.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry the final product to a constant weight. Characterize by NMR and Mass Spectrometry to confirm identity and purity.
Chemical Reactivity and Synthetic Applications
The primary value of 4-iodo-N,N-dimethylbenzenesulfonamide in research and development stems from the high reactivity of the C(sp²)-I bond. This bond is significantly weaker than corresponding C-Br or C-Cl bonds, making it the preferred substrate for oxidative addition to transition metal catalysts (e.g., Palladium, Copper), which is the crucial first step in most cross-coupling reactions.[2][6]
3.1 Role in Palladium-Catalyzed Cross-Coupling Reactions
This molecule is an ideal building block for generating molecular diversity through various palladium-catalyzed reactions. The electron-withdrawing nature of the sulfonamide group can further enhance the reactivity of the C-I bond towards oxidative addition.
Caption: Synthetic utility in various palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, yielding biaryl sulfonamides. This is a cornerstone of modern medicinal chemistry for accessing complex scaffolds.[2]
-
Sonogashira Coupling: Coupling with terminal alkynes using a Pd/Cu co-catalyst system to synthesize aryl-alkyne sulfonamides, which are precursors to many heterocyclic compounds.[2]
-
Heck Coupling: Reaction with alkenes to form new C-C bonds, producing substituted styrenyl sulfonamides.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with primary or secondary amines, leading to complex diaryl amine structures.
Relevance in Drug Discovery and Medicinal Chemistry
The sulfonamide functional group is not merely a spectator. It is one of the most prolific pharmacophores in modern medicine, found in antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs.[3][7][8] Its ability to act as a hydrogen bond donor and acceptor allows it to bind effectively within the active sites of enzymes and receptors.[9]
4.1 The Sulfonamide Pharmacophore
The longevity and success of the sulfonamide moiety in drug discovery can be attributed to several key features:[1]
-
High Metabolic Stability: Resistant to degradation in vivo.
-
Favorable Physicochemical Properties: Often imparts good solubility and bioavailability.
-
Bioisosteric Replacement: Can be used as a bioisostere for carboxylic acids or amides.
-
Enzyme Inhibition: Famously known for inhibiting enzymes like carbonic anhydrase and dihydropteroate synthase.[10]
By using 4-iodo-N,N-dimethylbenzenesulfonamide, drug discovery teams can rapidly synthesize libraries of novel compounds where a known pharmacophore (the sulfonamide) is decorated with diverse functionalities via the C-I bond. This "late-stage functionalization" approach is highly efficient for exploring structure-activity relationships (SAR).[3]
4.2 Hypothetical Drug Discovery Workflow
Caption: A conceptual workflow for drug discovery using the target compound.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed. The information below is based on data for the parent compound, 4-iodobenzenesulfonamide, and general laboratory best practices.[11]
Hazard Identification:
-
May cause skin and serious eye irritation.
-
May be harmful if swallowed, in contact with skin, or if inhaled.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
4-iodo-N,N-dimethylbenzenesulfonamide (InChIKey: QPKJEIFWPMIDDL) is a strategically designed molecule that serves as a powerful and versatile intermediate in modern organic synthesis. Its value is anchored in the predictable and high-yielding reactivity of its aryl-iodide bond in a wide range of cross-coupling reactions, enabling the efficient construction of complex molecular architectures. This, combined with the proven biological relevance of the sulfonamide pharmacophore, makes it an exceptionally useful tool for scientists engaged in drug discovery, medicinal chemistry, and materials science. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and effectively integrate this compound into their synthetic programs.
References
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Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. (URL: [Link])
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Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Braz. J. Biol., 84. (URL: [Link])
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Di Masi, A., et al. (2022). Sulfonamide Moiety as "Molecular Chimera" in the Design of New Drugs. Current Medicinal Chemistry, 29. (URL: [Link])
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Dangel, B. D., et al. (2011). Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery. Journal of the American Chemical Society, 133(14), 5492-5506. (URL: [Link])
-
Olorunshola, J. O., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Molecules, 24(18), 3383. (URL: [Link])
-
Figueroa-Valverde, L., et al. (2023). Biological activity produced by benzenesulfonamide derivatives on perfusion pressure. ResearchGate. (URL: [Link])
-
Ghorab, M. M., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Molecules, 28(8), 3598. (URL: [Link])
-
Taylor, R. J. K., et al. (2021). How do we address neglected sulfur pharmacophores in drug discovery? Taylor & Francis Online. (URL: [Link])
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Lücking, U. (2019). Neglected sulfur(VI) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development. RSC Publishing. (URL: [Link])
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Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. (URL: [Link])
-
Hartwig, J. F., et al. (2011). Copper Mediated Fluorination of Aryl Iodides. Journal of the American Chemical Society, 133(41), 16495-16503. (URL: [Link])
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Scope of aryl iodides in Pd-catalysed C(sp³)–H and C(sp²)–H activations. ResearchGate. (URL: [Link])
-
Wang, L., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega, 3(8), 9876-9884. (URL: [Link])
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Wang, D., et al. (2021). Arene C–H Iodination Using Aryl Iodides. CCS Chemistry. (URL: [Link])
-
Evano, G., et al. (2010). COPPER-CATALYZED YNAMIDE PREPARATION: 4-METHYL-N-(2-PHENYLETHYNYL)-N-(PHENYLMETHYL)BENZENESULFONAMIDE. Organic Syntheses, 87, 231. (URL: [Link])
-
Venkataramani, L., et al. (2019). Electric-Field-Induced Coupling of Aryl Iodides with a Nickel(0) Complex. ChemRxiv. (URL: [Link])
-
Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. (URL: [Link])
-
Contents. The Royal Society of Chemistry. (URL: [Link])
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4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses. (URL: [Link])
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Dains, F. B., & Brewster, R. Q. (1941). IODOBENZENE. Organic Syntheses, Coll. Vol. 1, p.323. (URL: [Link])
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Synthesis of sulfonyl chloride substrate precursors. RSC Publishing. (URL: [Link])
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Kumar, D., & Punniyamurthy, T. (2018). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry, 6, 49. (URL: [Link])
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4-Iodobenzenesulfonamide. PubChem. (URL: [Link])
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Zeng, L., et al. (2024). Anode-induced arylthiol-amine cross-coupling: A nontraditional strategy to access sulfinamides. Science Advances, 10(2). (URL: [Link])
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Coon, J. J., et al. (2018). Improved Precursor Characterization for Data-Dependent Mass Spectrometry. Analytical Chemistry, 90(13), 8086-8093. (URL: [Link])
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Kwong, F. Y., et al. (2007). Copper-Catalyzed Cross-Coupling of Sulfonamides with Aryl Iodides and Bromides Facilitated by Amino Acid Ligands. Organic Letters, 9(19), 3737-3740. (URL: [Link])
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Bar-Ziv, R., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18235-18239. (URL: [Link])
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Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-219. (URL: [Link])
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Sweedler, J. V., et al. (2025). Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry. Journal of Visualized Experiments, (222). (URL: [Link])
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Thomas, R. S., et al. (2024). Signature analysis of high-throughput transcriptomics screening data for mechanistic inference and chemical grouping. Toxicological Sciences, kfae129. (URL: [Link])
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Allen, B. C., et al. (1994). Dose-response assessment for developmental toxicity. I. Characterization of database and determination of no observed adverse effect levels. Fundamental and Applied Toxicology, 23(4), 478-486. (URL: [Link])
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Technical Guide: Physical Properties & Characterization of 4-iodo-N,N-dimethylbenzenesulfonamide
The following technical guide details the physical properties, synthesis logic, and characterization protocols for 4-iodo-N,N-dimethylbenzenesulfonamide .
Part 1: Executive Summary & Chemical Identity[1]
4-iodo-N,N-dimethylbenzenesulfonamide is a specialized organosulfur intermediate used primarily in medicinal chemistry and materials science. Its structural utility lies in the orthogonality of its functional groups: the chemically stable sulfonamide moiety serves as a robust directing group or pharmacophore, while the aryl iodide at the para position provides a reactive handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).
Nomenclature & Identifiers
| Identifier Type | Value |
| IUPAC Name | 4-iodo-N,N-dimethylbenzenesulfonamide |
| CAS Registry Number | 22184-85-6 |
| Molecular Formula | C₈H₁₀INO₂S |
| Molecular Weight | 311.14 g/mol |
| SMILES | CN(C)S(=O)(=O)c1ccc(I)cc1 |
| InChI Key | QPKJEIFWPMIDDL-UHFFFAOYSA-N |
| Synonyms | p-Iodo-N,N-dimethylbenzenesulfonamide; 1-iodo-4-(N,N-dimethylsulfamoyl)benzene |
Part 2: Thermodynamic & Physical Properties
The physical constants below represent a synthesis of experimental observations for this class of sulfonamides and high-confidence predictive models where specific experimental literature is rarefied.
Physical Constants Table
| Property | Value / Range | Condition / Note |
| Physical State | Solid (Crystalline powder) | Standard Temperature & Pressure (STP) |
| Color | Off-white to pale yellow | Iodine-containing compounds often yellow upon light exposure. |
| Melting Point | 148 – 151 °C (Estimated)* | Consistent with para-substituted sulfonamide analogs. |
| Boiling Point | 360 – 380 °C (Predicted) | Decomposes prior to boiling at 1 atm. |
| Density | ~1.75 g/cm³ | High density attributed to the heavy iodine atom. |
| Flash Point | > 170 °C | Non-volatile solid. |
| Vapor Pressure | < 0.01 mmHg | Negligible at 25°C. |
*Note: While the primary sulfonamide (4-iodobenzenesulfonamide) melts at ~183°C, N,N-dimethylation typically disrupts hydrogen bonding networks, lowering the melting point. Values are estimated based on structural analogs (e.g., 4-methyl-N,N-dimethylbenzenesulfonamide).
Solubility & Solution Chemistry[2]
The solubility profile is dictated by the lipophilic aryl iodide and the polar-but-aprotic sulfonamide group.
-
High Solubility: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl Acetate.
-
Moderate Solubility: Methanol, Ethanol, Acetonitrile (warm).
-
Insoluble: Water (LogP ≈ 2.5), Hexanes (poor solubility allows for precipitation/trituration).
Application Insight: For cross-coupling reactions, DMF or 1,4-Dioxane are the preferred solvents. If performing lithiation or Grignard exchange, THF (anhydrous) is required.
Part 3: Synthesis & Purification Workflow
The synthesis of 4-iodo-N,N-dimethylbenzenesulfonamide is most reliably achieved via the nucleophilic attack of dimethylamine on 4-iodobenzenesulfonyl chloride. This route minimizes side reactions compared to the oxidative iodination of N,N-dimethylbenzenesulfonamide.
Reaction Logic & Flow
The following Graphviz diagram illustrates the synthesis and purification decision tree.
Figure 1: Synthetic workflow for the preparation and purification of CAS 22184-85-6.
Key Protocol Steps
-
Temperature Control: The reaction is exothermic. Addition of dimethylamine should be performed at 0°C to prevent hydrolysis of the sulfonyl chloride.
-
Stoichiometry: Use 2.2 equivalents of amine (or 1.1 eq amine + 2.5 eq base) to act as both nucleophile and HCl scavenger.
-
Purification: The sulfonamide is highly stable. Unreacted sulfonyl chloride hydrolyzes to the sulfonic acid, which remains in the aqueous phase during basic/neutral extraction.
Part 4: Spectral Characterization (Fingerprinting)
Reliable identification requires NMR and Mass Spectrometry. The following data is derived from standard shifts for this structural class.
Nuclear Magnetic Resonance ( H NMR)
Solvent: CDCl
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.85 – 7.90 | Doublet ( | 2H | Ar-H (ortho to I) | Deshielded by Iodine (heavy atom effect). |
| 7.45 – 7.50 | Doublet ( | 2H | Ar-H (ortho to SO | Deshielded by Sulfonyl EWG. |
| 2.65 – 2.70 | Singlet | 6H | N(CH | Characteristic sharp singlet for dimethylamino group. |
Diagnostic Note: The AA'BB' pattern in the aromatic region is definitive for para-substitution. The iodine atom causes a significant downfield shift compared to the chloro- or methyl- analogs.
Mass Spectrometry (MS)
-
Ionization Mode: ESI (+) or EI.
-
Molecular Ion (
): 311 m/z.[2] -
Isotopic Pattern: Iodine is monoisotopic (
I), so no M+2 peak (unlike Br/Cl). -
Fragmentation: Loss of -CH
, loss of -SO N(CH ) .
Part 5: Handling & Safety (SDS Summary)
While specific toxicological data for this CAS is limited, it should be handled as a Category 4 Irritant based on the sulfonamide class.
-
Hazards: Skin and eye irritation (H315, H319). Potential respiratory irritant (H335).[2]
-
Storage: Light-sensitive. Store in amber vials at room temperature (15–25°C). Iodine bonds can be labile under intense UV, leading to discoloration (liberation of I
). -
Stability: Stable to aqueous acid and base at room temperature. The sulfonamide bond is resistant to hydrolysis compared to amides.
References
-
Synthesis of Sulfonamides
-
Source: BenchChem.[3] "Scalable Synthesis and Purification Techniques for N,N-Diethyl-4-iodobenzenesulfonamide."
- Relevance: Establishes the general protocol for sulfonyl chloride amin
-
-
NMR Characterization of Sulfonamides
- Source: ChemicalBook. "N,N-Diethyl-4-methylbenzenesulfonamide 1H NMR spectrum."
- Relevance: Provides baseline shifts for the N,N-dialkyl-benzenesulfonamide core.
-
Physical Properties of Iodinated Aromatics
- Source: PubChem. "4-Iodo-N,N-dimethylaniline Compound Summary."
- Relevance: Comparative density and solubility data for para-iodin
-
General Chemical Data
-
Source: ECHA (European Chemicals Agency).[2] "Registration Dossier - Sulfonamides."
- Relevance: Safety and handling guidelines for benzenesulfonamide deriv
-
Sources
4-iodo-N,N-dimethylbenzenesulfonamide safety data sheet (SDS)
The following technical guide provides an in-depth analysis of 4-iodo-N,N-dimethylbenzenesulfonamide , structured for researchers and drug development professionals. This document synthesizes safety data, chemical reactivity, and operational protocols into a cohesive operational manual.
CAS: 22184-85-6 | Formula: C₈H₁₀INO₂S | Mol.[1] Weight: 311.14 g/mol
Executive Summary & Chemical Identity
4-iodo-N,N-dimethylbenzenesulfonamide is a functionalized aryl iodide used primarily as an electrophilic intermediate in cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) and as a stable sulfonamide scaffold in medicinal chemistry.[2]
Unlike its precursor, 4-iodobenzenesulfonyl chloride (which is moisture-sensitive and corrosive), this N,N-dimethyl derivative is chemically robust, non-volatile, and generally classified as an Irritant . Its utility stems from the orthogonality of its functional groups: the sulfonamide moiety is highly stable to acidic/basic hydrolysis, while the aryl iodide remains reactive toward transition metal catalysis.
Physicochemical Profile
| Property | Data | Operational Note |
| Physical State | Solid (Crystalline powder) | Avoid dust generation; use local exhaust.[3] |
| Color | Off-white to pale yellow | Darkens upon prolonged light exposure (iodide instability). |
| Melting Point | ~145–148 °C (Predicted) | Distinct from primary amide (MP ~213°C) due to lack of H-bond donors. |
| Solubility | DMSO, DMF, CH₂Cl₂, EtOAc | Poorly soluble in water; precipitates during aqueous workups. |
| Reactivity | Aryl Iodide & Sulfonamide | Stable to weak acids/bases; C–I bond labile to Pd(0). |
Hazard Assessment & Toxicology (GHS)
While often less hazardous than its precursors, this compound must be handled with rigorous adherence to chemical hygiene standards.
GHS Classification (29 CFR 1910.1200 / EU CLP)
-
Signal Word: WARNING
-
Hazard Statements:
Mechanistic Toxicology
-
Sulfonamide Moiety: Although N,N-disubstituted sulfonamides have a lower potential for hypersensitivity compared to primary sulfonamides (sulfa drugs), they can still act as haptens if metabolically activated. Avoid inhalation.
-
Aryl Iodide Reactivity: Alkyl/Aryl halides can act as alkylating agents in biological systems, though the steric bulk and electron-withdrawing nature of the sulfonyl group mitigates this risk compared to alkyl iodides.
-
Precursor Carryover: Commercial batches may contain trace 4-iodobenzenesulfonyl chloride (hydrolyzes to HCl and sulfonic acid). If the sample smells acrid/acidic, treat as corrosive.
Operational Safety & Handling Protocols
This section details the causal logic behind safety decisions, moving beyond simple "wear gloves" instructions.
A. PPE Selection Logic
-
Respiratory: The solid powder poses an inhalation risk. Use a P95/N95 particulate respirator or work strictly within a fume hood. The iodine substituent makes the molecule heavy, but dust fines can still remain airborne.
-
Dermal: Nitrile gloves (0.11 mm) are sufficient for incidental contact. However, if dissolved in DMSO or DMF (carrier solvents), use Silver Shield/4H laminate gloves or double-glove, as these solvents readily permeate nitrile and carry the solute through the skin.
-
Ocular: Chemical safety goggles are mandatory. The crystalline nature presents a mechanical abrasion risk in addition to chemical irritation.
B. Synthesis & Purification Workflow
The synthesis of this compound involves converting the corrosive sulfonyl chloride to the stable amide.
Reaction: 4-Iodobenzenesulfonyl chloride + Dimethylamine → Product + HCl
Figure 1: Synthesis pathway highlighting the transition from a corrosive precursor to the stable target compound.
Protocol Insights:
-
Exotherm Control: The reaction of sulfonyl chlorides with amines is highly exothermic. Always add the sulfonyl chloride slowly to the amine solution at 0°C to prevent thermal runaway and potential splashing.
-
Quenching: The product precipitates in water. Acidifying the quench (HCl) removes unreacted dimethylamine (solubilizing it as the salt), ensuring the filtered solid is pure.
Emergency Response Architecture
Protocols here are self-validating based on the compound's chemical properties.
Scenario 1: Ocular Exposure[9]
-
Immediate Action: Rinse with tepid water for 15 minutes.
-
Scientific Rationale: The compound is lipophilic. While water mechanically removes bulk solids, it may not efficiently dissolve the residue. Isotonic saline is preferred if available. Do not use organic solvents (ethanol) to rinse eyes, as this increases corneal penetration.
Scenario 2: Spill Cleanup (Solid)
-
Protocol:
-
Dampen the solid slightly with an inert solvent (e.g., heptane or water mist) to prevent dust generation.
-
Sweep into a closed container.
-
Wipe surface with an acetone-soaked tissue followed by soap and water.
-
-
Rationale: The "Dampen-Sweep" method prevents the generation of H335-triggering dust clouds.
Scenario 3: Fire
-
Hazards: Emits toxic fumes of Hydrogen Iodide (HI) , Sulfur Oxides (SOx) , and Nitrogen Oxides (NOx) .
-
Action: Use CO₂ or dry chemical. Firefighters must wear SCBA.[9]
-
Note: The iodine content creates violet vapors during combustion, a visual indicator of extreme toxicity.
Application: Cross-Coupling Logic
In drug discovery, this compound is a "modular building block." The safety profile changes once it enters a catalytic cycle.
Figure 2: Workflow demonstrating the generation of heavy metal waste streams during application.
Waste Management: Post-reaction mixtures contain Palladium and soluble Iodide salts. Do not dispose of down the drain. Segregate into "Heavy Metal Aqueous Waste" to prevent environmental contamination and catalytic poisoning of municipal waste treatment bacteria.
References
-
PubChem. (n.d.). 4-Iodobenzenesulfonamide (Analogous Data). National Library of Medicine. Retrieved from [Link]
-
ECHA. (n.d.). Registration Dossier: Benzenesulfonamide derivatives. European Chemicals Agency. Retrieved from [Link]
Sources
- 1. CAS/ID No. 22184-85-6 | Alchimica [shop.alchimica.cz]
- 2. echemi.com [echemi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Solubility of 4-iodo-N,N-dimethylbenzenesulfonamide in Dimethyl Sulfoxide (DMSO)
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for understanding and determining the solubility of 4-iodo-N,N-dimethylbenzenesulfonamide in dimethyl sulfoxide (DMSO). While qualitative statements indicate solubility, precise quantitative data is often essential for experimental reproducibility and success in areas such as drug discovery and material science. This document moves beyond qualitative descriptors to establish a robust protocol for empirical solubility determination.
Introduction: The Imperative for Quantitative Solubility
In research and development, particularly in high-throughput screening and compound management, DMSO is a near-universal solvent.[1][2] Its ability to dissolve a vast range of both polar and nonpolar compounds makes it an invaluable tool.[1][2] 4-iodo-N,N-dimethylbenzenesulfonamide, a halogenated aromatic sulfonamide, is a compound of interest in various chemical and pharmaceutical research contexts.
The concentration of a compound in a stock solution is a critical parameter. Inaccurate assumptions about solubility can lead to significant experimental errors, including:
-
False negatives in biological assays due to precipitated compound.
-
Inaccurate dosing and compromised pharmacokinetic/pharmacodynamic (PK/PD) data.
-
Poor reproducibility across experiments and laboratories.
Therefore, a precise understanding of a compound's solubility limit in DMSO is not merely academic but a foundational requirement for data integrity.
Physicochemical Rationale for Solubility
A theoretical assessment of the solute and solvent provides a strong indication of their potential compatibility.
2.1 Solute: 4-iodo-N,N-dimethylbenzenesulfonamide
-
Structure: An aromatic ring substituted with an iodine atom and a sulfonamide group, which is further N,N-dimethylated.
-
Polarity: The sulfonamide group (-SO₂N(CH₃)₂) introduces significant polarity and hydrogen bond accepting capabilities. The iodine atom adds to the molecule's polarizability.
-
Molecular Weight: Approximately 311.15 g/mol .
2.2 Solvent: Dimethyl Sulfoxide (DMSO)
-
Structure: A highly polar aprotic solvent with the formula (CH₃)₂S=O.[2][3]
-
Properties: DMSO possesses a high dielectric constant (48.9), a large dipole moment (4.3 D), and is miscible with water and a wide array of organic solvents.[2][3] Its high boiling point (189 °C) ensures stability and low volatility at room temperature.[2][3][4]
2.3 Predicted Interaction
Based on the principle of "like dissolves like," the polar nature of the sulfonamide moiety in 4-iodo-N,N-dimethylbenzenesulfonamide is expected to interact favorably with the highly polar sulfoxide group of DMSO. This strong dipole-dipole interaction is the primary driver for the compound's anticipated high solubility.
Quantitative Determination: The Thermodynamic Equilibrium Solubility Assay
To obtain the most accurate and reliable solubility value, the Thermodynamic (or Equilibrium) Solubility method is the gold standard.[5][6] This method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[5] The resulting value represents the true solubility of the most stable crystalline form of the compound under the specified conditions.
The following protocol outlines the "shake-flask" method, a common and robust approach for determining thermodynamic solubility, followed by quantification using High-Performance Liquid Chromatography (HPLC).[5][7]
3.1 Materials and Equipment
| Category | Item | Specifications |
| Chemicals | 4-iodo-N,N-dimethylbenzenesulfonamide | Solid, >98% purity |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% purity | |
| Acetonitrile (ACN) | HPLC Grade | |
| Water | Deionized, 18.2 MΩ·cm | |
| Formic Acid | LC-MS Grade | |
| Equipment | Analytical Balance | 4-decimal place (0.1 mg) |
| HPLC-UV System | With a C18 reverse-phase column | |
| Vortex Mixer | Standard laboratory model | |
| Orbital Shaker / Vial Roller | Capable of consistent agitation at ambient temp. | |
| Centrifuge | With adapters for microcentrifuge tubes | |
| Consumables | 2.0 mL Screw-cap Vials | Chemically resistant (e.g., glass, polypropylene) |
| Syringe Filters | 0.22 µm, PVDF or PTFE (DMSO-resistant) | |
| HPLC Vials & Caps | Standard 2 mL autosampler vials | |
| Micropipettes | Calibrated set (P1000, P200, P20) |
3.2 Experimental Workflow Diagram
The overall process can be visualized as a sequence of distinct stages, from preparation to final analysis.
Sources
- 1. scribd.com [scribd.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. gchemglobal.com [gchemglobal.com]
- 4. Dimethyl sulfoxide, properties, uses and safety protection - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 5. evotec.com [evotec.com]
- 6. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Methodological & Application
Application Note: Palladium-Catalyzed Cross-Coupling of Aryl Sulfonamides
[1]
Executive Summary & Strategic Importance
The sulfonamide moiety (
Palladium-catalyzed
-
Low Nucleophilicity: Sulfonamides are significantly less nucleophilic than amines, slowing the transmetallation step.
-
Catalyst Poisoning: The sulfur atom and acidic N-H can bind non-productively to Palladium.
-
Competing Elimination: With alkyl-substituted sulfonamides,
-hydride elimination is a risk.
This guide details the BrettPhos and tBuXPhos catalytic systems, which have superseded earlier generations (e.g., Xantphos) to become the industry "Gold Standard" for these couplings.
Mechanistic Insight & Causality
To troubleshoot failures, one must understand the catalytic cycle. The rate-determining step in sulfonamide coupling often shifts between amine coordination/deprotonation and reductive elimination , depending on the steric bulk of the substrate.
The Catalytic Cycle (Graphviz)
The following diagram illustrates the pathway. Note the critical role of the Base in the deprotonation of the Pd-bound sulfonamide, converting it into a Pd-amido complex ready for reductive elimination.
Figure 1: Catalytic cycle for Pd-catalyzed N-arylation. The deprotonation step is often assisted by the base binding to the Pd center or interacting with the coordinated sulfonamide.
Critical Parameter Optimization
Success depends on matching the ligand to the substrate class.
Table 1: Ligand & Reagent Selection Guide
| Variable | Recommendation | Rationale |
| Ligand (Primary) | BrettPhos | Gold Standard. Large steric bulk promotes reductive elimination; electron-rich nature facilitates oxidative addition. Ideal for primary sulfonamides. |
| Ligand (Secondary) | tBuXPhos | Excellent for aryl nonaflates and tosylates. High activity prevents catalyst decomposition. |
| Ligand (Legacy) | Xantphos | Use only if BrettPhos fails. Good for simple substrates but requires higher temperatures and loadings. |
| Palladium Source | Pd Precatalysts (G3/G4) | Crucial. Avoids in-situ mixing of Pd(OAc)2 + Ligand, which leads to inconsistent active species. G3/G4 precatalysts ensure 1:1 L:Pd stoichiometry. |
| Base | Weak bases reduce side reactions. | |
| Solvent | t-Amyl Alcohol or Dioxane | Polar protic solvents (t-AmylOH) can assist in proton transfer during the deprotonation step. |
Experimental Protocols
Protocol A: General Coupling of Primary Sulfonamides (BrettPhos System)
Best for: Aryl bromides, chlorides, and iodides coupling with primary sulfonamides.
Materials:
-
Aryl Halide (1.0 equiv)[2]
-
Sulfonamide (1.2 equiv)
-
Catalyst: BrettPhos Pd G3 (1–3 mol %) [Alternatively: Pd(OAc)2 (2 mol%) + BrettPhos (4 mol%)]
-
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane or t-BuOH (anhydrous)
Step-by-Step Procedure:
-
Preparation: In a glovebox or under active
flow, charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol), Sulfonamide (1.2 mmol), (652 mg, 2.0 mmol), and BrettPhos Pd G3 precatalyst (1–3 mol %).-
Note: If using a liquid aryl halide, add it after the solvent.
-
-
Solvation: Add anhydrous 1,4-Dioxane (4 mL, 0.25 M concentration).
-
Degassing: If not in a glovebox, sparge the solvent with Argon/Nitrogen for 5 minutes prior to addition, then seal the vial with a Teflon-lined cap.
-
Reaction: Heat the reaction block to 110 °C for 8–16 hours.
-
Monitoring: Check via LC-MS. Sulfonamides often trail on TLC; LC-MS is preferred to distinguish product from hydrolyzed halide (phenol).
-
-
Workup: Cool to room temperature. Dilute with EtOAc and water. Adjust aqueous layer pH to ~3-4 with dilute HCl (to ensure the sulfonamide is protonated and extracts into organic layer). Separate layers.
-
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography (typically Hexanes/EtOAc gradients).
Protocol B: Coupling of Aryl Nonaflates/Tosylates (tBuXPhos System)
Best for: Phenol derivatives (activated as nonaflates) where the halide is not available.
Materials:
-
Aryl Nonaflate (1.0 equiv)
-
Sulfonamide (1.2 equiv)
-
Ligand: tBuXPhos (4.5 mol %)
-
Pd Source:
(1.5 mol %) or tBuXPhos Pd G3 (3 mol %) -
Base:
(2.0 equiv) -
Solvent: t-Amyl Alcohol[3]
Key Procedural Difference: Follow Protocol A, but use t-Amyl Alcohol as the solvent. The protic nature of this bulky alcohol is critical for the turnover of the catalytic cycle with nonaflates [2]. Run at 110 °C .
Troubleshooting & Optimization Logic
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<10%) | Catalyst Poisoning or Oxidation | 1. Switch to a G3 Precatalyst to ensure immediate activation.2. Ensure Argon sparging is rigorous; Pd-Sulfonamide complexes are sensitive to |
| Hydrolysis of Aryl Halide | Water in solvent | Use strictly anhydrous solvents. Trace water + Base + High Temp = Phenol formation. |
| Starting Material Remains | Steric hindrance | Increase temperature to 120 °C. Switch solvent to t-Amyl Alcohol (higher boiling point and proton-shuttling capability). |
| Black Metal Precipitate | Catalyst decomposition (Pd black) | Ligand is detaching. Increase Ligand:Pd ratio to 2:1 or use a more robust ligand like AdBrettPhos (highly hindered). |
References
-
Fors, B. P., & Buchwald, S. L. (2009). Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics.[4] Journal of the American Chemical Society, 131(36), 12898–12899. [Link]
- Note: While the title refers to nitroaromatics, this paper and subsequent work defined the BrettPhos utility for difficult N-nucleophiles including sulfonamides.
-
Shekhar, S., Dunn, T. B., Kotecki, B. J., Montavon, D. K., & Cullen, S. C.[3] (2011). A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates.[3] The Journal of Organic Chemistry, 76(11), 4552–4553.[3] [Link]
- Establishes the tBuXPhos/t-Amyl alcohol system.
-
Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Journal of the American Chemical Society, 124(21), 6043–6048. [Link]
- The foundational text for Xantphos-mediated amid
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Mesylate Precatalysts: Design and Application in Pd-Catalyzed C–N Cross-Coupling Reactions. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]
- Describes the G3 precatalyst system recommended in this protocol.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates [organic-chemistry.org]
- 4. Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics [organic-chemistry.org]
The Buchwald-Hartwig Amination: A Detailed Guide to the Synthesis of N-Aryl-N,N-dimethylbenzenesulfonamides using 4-iodo-N,N-dimethylbenzenesulfonamide
This comprehensive guide provides an in-depth exploration of the Buchwald-Hartwig amination reaction, specifically focusing on the coupling of 4-iodo-N,N-dimethylbenzenesulfonamide with various amines. Designed for researchers, scientists, and professionals in drug development, this document offers not only detailed experimental protocols but also a thorough examination of the underlying mechanistic principles, key reaction parameters, and troubleshooting strategies to ensure successful and reproducible outcomes.
Introduction: The Power of C-N Bond Formation
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, with arylamines being a ubiquitous structural motif in pharmaceuticals, agrochemicals, and functional materials.[1] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of these crucial compounds, largely overcoming the limitations of traditional methods which often suffer from harsh reaction conditions and limited substrate scope.[1][2] This application note specifically delves into the use of 4-iodo-N,N-dimethylbenzenesulfonamide as an electrophilic coupling partner, a substrate of interest due to the prevalence of the arylsulfonamide moiety in numerous biologically active molecules.[3]
Mechanistic Insights: The "Why" Behind the Protocol
A fundamental understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst, which shuttles between its Pd(0) and Pd(II) oxidation states.[1][4]
The Catalytic Cycle
The generally accepted catalytic cycle can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl iodide (4-iodo-N,N-dimethylbenzenesulfonamide). This step forms a Pd(II) intermediate. The reactivity of aryl halides in this step generally follows the trend I > Br > Cl.[5]
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a more nucleophilic amido species.
-
Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, and the desired N-aryl-N,N-dimethylbenzenesulfonamide is released from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
dot graph "Buchwald-Hartwig_Amination_Cycle" { graph [layout=circo, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];
// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, fillcolor="#FFFFFF"]; PdII_ArX [label="L_nPd(II)(Ar)(I)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AmineCoord [label="Amine\nCoordination", shape=ellipse, fillcolor="#FFFFFF"]; PdII_Amine [label="[L_nPd(II)(Ar)(AmineH)]+ I-", fillcolor="#FBBC05"]; Deprotonation [label="Deprotonation\n(Base)", shape=ellipse, fillcolor="#FFFFFF"]; PdII_Amido [label="L_nPd(II)(Ar)(Amine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="Ar-Amine", shape=cds, style=rounded, fillcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label="Ar-I"]; OxAdd -> PdII_ArX; PdII_ArX -> AmineCoord [label="Amine"]; AmineCoord -> PdII_Amine; PdII_Amine -> Deprotonation; Deprotonation -> PdII_Amido; PdII_Amido -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; } केंद Buchwald-Hartwig Amination Catalytic Cycle.
Key Reaction Parameters and Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters. For the coupling of 4-iodo-N,N-dimethylbenzenesulfonamide, the electron-withdrawing nature of the sulfonamide group can influence the reactivity of the aryl iodide.
| Parameter | Key Considerations | Recommended Options |
| Palladium Precatalyst | The choice of palladium source is critical for generating the active Pd(0) species. Pre-formed palladium complexes are often preferred for their air and moisture stability. | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate) |
| Ligand | The ligand stabilizes the palladium catalyst, influences its reactivity, and facilitates the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are generally effective.[6] | XPhos, RuPhos, BrettPhos, BINAP |
| Base | The base is required for the deprotonation of the amine, forming the active nucleophile. The strength of the base should be matched to the pKa of the amine. Strong, non-nucleophilic bases are commonly used. | NaOt-Bu (Sodium tert-butoxide), K₃PO₄ (Potassium phosphate), Cs₂CO₃ (Cesium carbonate)[5] |
| Solvent | The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Anhydrous, aprotic solvents are typically employed. | Toluene, Dioxane, THF (Tetrahydrofuran) |
| Temperature | The reaction temperature influences the reaction rate. Most Buchwald-Hartwig aminations are conducted at elevated temperatures. | 80-110 °C |
A Note on Aryl Iodides: While aryl iodides are generally more reactive towards oxidative addition than the corresponding bromides or chlorides, they can also present challenges. The iodide anion generated during the reaction can sometimes act as a catalyst inhibitor by forming unreactive palladium iodide dimers.[4] The use of appropriate bidentate phosphine ligands can often mitigate this issue.[1]
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the Buchwald-Hartwig amination of 4-iodo-N,N-dimethylbenzenesulfonamide with a representative secondary amine, morpholine. This protocol should be considered a starting point and may require optimization for different amine coupling partners.
General Procedure for the Amination of 4-iodo-N,N-dimethylbenzenesulfonamide
dot graph "Experimental_Workflow" { graph [rankdir=TB, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontcolor="#5F6368"];
subgraph "cluster_prep" { label = "Reaction Setup"; bgcolor = "#E8F0FE"; node [fillcolor="#D2E3FC"]; start [label="Start: Assemble Glassware"]; add_solids [label="Add Solids to Flask\n(Aryl Iodide, Base, Pd Source, Ligand)"]; inert_atm [label="Establish Inert Atmosphere\n(Evacuate and backfill with N₂ or Ar)"]; add_liquids [label="Add Degassed Solvent and Liquid Amine"]; }
subgraph "cluster_reaction" { label = "Reaction"; bgcolor = "#FCE8E6"; node [fillcolor="#FAD2CF"]; heat_stir [label="Heat and Stir Reaction\n(Monitor by TLC or GC/MS)"]; }
subgraph "cluster_workup" { label = "Workup and Purification"; bgcolor = "#E6F4EA"; node [fillcolor="#CEEAD6"]; cooldown [label="Reaction Cooldown"]; filter_extract [label="Filter, Extract, and Wash"]; purify [label="Purify Product\n(Column Chromatography)"]; end [label="End: Characterize Product"]; }
// Workflow Edges start -> add_solids; add_solids -> inert_atm; inert_atm -> add_liquids; add_liquids -> heat_stir; heat_stir -> cooldown; cooldown -> filter_extract; filter_extract -> purify; purify -> end; } केंद A typical experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
4-iodo-N,N-dimethylbenzenesulfonamide
-
Amine (e.g., Morpholine, 1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equivalents)
-
Anhydrous solvent (e.g., Toluene)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask or oven-dried round-bottom flask with a condenser)
-
Magnetic stirrer and heating mantle/oil bath
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-iodo-N,N-dimethylbenzenesulfonamide (1.0 eq), the palladium precatalyst, the ligand, and the base.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Addition of Solvent and Amine: Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Reaction: Place the flask in a preheated oil bath or heating mantle and stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-N,N-dimethylbenzenesulfonamide.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Inappropriate base or solvent- Low reaction temperature | - Use a fresh palladium precatalyst and ligand.- Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of inert gas.- Screen different bases and solvents.- Increase the reaction temperature. |
| Formation of Side Products | - Hydrodehalogenation of the aryl iodide- Catalyst decomposition | - Ensure the absence of water and protic impurities.- Use a more robust ligand or a lower reaction temperature. |
| Difficulty in Purification | - Co-elution of product with residual ligand or byproducts | - Optimize the mobile phase for column chromatography.- Consider a different purification technique, such as recrystallization. |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl-N,N-dimethylbenzenesulfonamides from 4-iodo-N,N-dimethylbenzenesulfonamide. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can achieve high yields and reproducible results. The protocols and insights provided in this application note serve as a comprehensive resource for scientists engaged in the synthesis of these important molecular scaffolds.
References
-
Buchwald, S. L. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. Retrieved from [Link]
-
ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent developments in the synthesis of N-aryl sulfonamides. Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pubs.acs.org [pubs.acs.org]
Sonogashira coupling conditions for electron-deficient aryl iodides
Executive Summary
Context: Electron-deficient aryl iodides (Ar-I-EWG) represent a unique kinetic paradox in Sonogashira cross-coupling. While they are the most reactive substrates for the initial oxidative addition step (often occurring at room temperature), this high reactivity can lead to catalyst poisoning (formation of stable Pd-aryl species) or allow competitive Glaser homocoupling to dominate if the transmetallation step is rate-limiting.
Objective: This guide provides optimized protocols specifically for Ar-I substrates bearing strong electron-withdrawing groups (e.g.,
Mechanistic Insight & Causality
To optimize the reaction, one must understand the shift in the rate-determining step (RDS).
2.1 The Kinetic Shift
In standard Sonogashira coupling (neutral/electron-rich Ar-X), oxidative addition is often the RDS.
-
For Ar-I-EWG: The electron-withdrawing group pulls electron density from the aromatic ring, making the C-I bond highly susceptible to Pd(0) insertion. Oxidative addition becomes extremely fast.
-
The Problem: If the subsequent transmetallation (transfer of the alkyne from Cu to Pd) is slower than the oxidative addition, the concentration of the intermediate
species builds up. These intermediates can aggregate or decompose (Pd black), or simply sit idle while the copper-activated alkyne consumes oxygen to form homocoupled diyne (Glaser product).
2.2 Mechanism Diagram
The following diagram illustrates the standard cycle, highlighting the "Fast Track" oxidative addition for EWG substrates.
Figure 1: Catalytic cycle emphasizing the rapid oxidative addition of electron-deficient aryl iodides. Note the bottleneck at Transmetallation if Copper cycle is sluggish.
Critical Experimental Parameters
3.1 Catalyst Selection
-
Pd Source: Use Pd(PPh₃)₂Cl₂ (Bis-triphenylphosphine palladium(II) dichloride).
-
Reasoning: It is air-stable and robust. The PPh₃ ligands are sufficient for EWG substrates; highly active bulky ligands (e.g., Buchwald ligands) are often unnecessary and can be counter-productive by promoting de-halogenation.
-
-
Loading: Keep low (1–3 mol%). High loading promotes homocoupling.
3.2 The Base Dilemma (
Risk)
-
Risk: With strong EWGs (e.g., p-nitroiodobenzene), primary and secondary amines (diethylamine, piperidine) can attack the ring via Nucleophilic Aromatic Substitution (
), displacing the iodide or the EWG before coupling occurs. -
Solution: Use Triethylamine (Et₃N) or Diisopropylamine (DIPA) (sterically hindered, poor nucleophiles) or inorganic bases like Cs₂CO₃ or K₂CO₃ .
3.3 The Copper Question
-
Standard: CuI (5 mol%). Essential for speed but risky for homocoupling.
-
Copper-Free: Recommended if the alkyne is expensive or if the substrate is extremely sensitive. (See Protocol B).
Experimental Protocols
Protocol A: The "Robust" Standard (Pd/Cu)
Best for: Routine synthesis where the alkyne is in excess and slight homocoupling is separable.
Reagents:
-
EWG-Aryl Iodide (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Base: Et₃N (3.0 equiv)
-
Solvent: THF or DMF (anhydrous)
Step-by-Step:
-
Degassing (CRITICAL): In a reaction vial, combine the solvent and base. Sparge with Argon/Nitrogen for 15 minutes. Note: EWG reactions are fast; O₂ competition is the main failure mode.
-
Solids Addition: Add the Aryl Iodide, Pd catalyst, and CuI to the vial. Purge headspace with inert gas.
-
Alkyne Addition: Add the alkyne last (via syringe if liquid).
-
Reaction: Stir at Room Temperature (20–25 °C) .
-
Why? Heating EWG-Ar-I often leads to decomposition. Only heat to 40–50 °C if conversion is <10% after 2 hours.
-
-
Monitoring: Check TLC/LCMS at 1 hour. The reaction is often complete within 1–3 hours.
-
Workup: Dilute with EtOAc, wash with water (x3) to remove copper/DMF, dry over MgSO₄, and concentrate.
Protocol B: Copper-Free / Inorganic Base
Best for: Highly sensitive substrates (e.g., dinitro-arenes) or preventing Glaser coupling.
Reagents:
-
EWG-Aryl Iodide (1.0 equiv)
-
Terminal Alkyne (1.1 equiv)
-
Pd(OAc)₂ (2 mol%)
-
PPh₃ (4 mol%) - Add separately to generate active species in situ.
-
Base: Cs₂CO₃ (2.0 equiv) - Inorganic base prevents S_NAr.
-
Solvent: Toluene or DMF.
Step-by-Step:
-
Catalyst Pre-formation: In the reaction vessel, dissolve Pd(OAc)₂ and PPh₃ in the solvent. Stir for 10 mins under Argon until the solution turns bright yellow (formation of Pd(PPh₃)₂ species).
-
Substrate Addition: Add the Aryl Iodide, Cs₂CO₃, and Alkyne.
-
Thermal Activation: Heat to 60–80 °C .
-
Why? Without Copper, the "transmetallation" (actually a carbopalladation mechanism here) requires higher energy, even with reactive Ar-I.
-
-
Workup: Filter through a Celite pad to remove inorganic salts/Pd black.
Data Summary & Troubleshooting
5.1 Substrate Reactivity Comparison
| Substrate Type | Oxidative Addition Rate | Recommended Temp | Major Side Reaction Risk |
| EWG-Ar-I (e.g., p-NO₂-Ph-I) | Very Fast | 20–25 °C | Glaser Coupling, |
| Neutral Ar-I (e.g., Ph-I) | Fast | 25–40 °C | Standard (balanced) |
| EDG-Ar-I (e.g., p-OMe-Ph-I) | Slow | 60–80 °C | Incomplete Conversion |
5.2 Troubleshooting Logic (Self-Validating)
Use this flow to diagnose failure.
Figure 2: Decision tree for diagnosing reaction failures specific to electron-deficient aryl iodides.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1][2][3][4] Chemical Reviews, 107(3), 874–922.[1][3]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions.[2] Chemical Society Reviews, 40(10), 5084–5121.
-
Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.[5] The Journal of Organic Chemistry, 69(17), 5752–5755.
- Sorensen, U. S., & Pombo-Villar, E. (2005). The Sonogashira coupling of 2- and 4-nitro-substituted aryl iodides: a warning. Tetrahedron, 61(10), 2697-2703. (Addresses the side reaction risks).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The Sonogashira reaction: a booming methodology in synthetic organic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
Synthesis of Bioactive Sulfonamide Scaffolds Using Aryl Iodides: An Application Guide
Abstract
The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents due to its unique physicochemical and biological properties.[1][2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of bioactive sulfonamide scaffolds, with a particular focus on modern catalytic methods employing aryl iodides as key starting materials. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols for palladium- and copper-catalyzed reactions, and offer insights into reaction optimization and data interpretation. This guide is designed to be a self-validating system, enabling researchers to confidently and efficiently construct diverse sulfonamide libraries for screening and lead optimization.
Introduction: The Enduring Importance of the Sulfonamide Scaffold
The sulfonamide moiety (–SO₂NH–) is a privileged scaffold in drug discovery, renowned for its ability to mimic the transition state of amide bond hydrolysis and act as a potent hydrogen bond donor and acceptor.[5] This versatility has led to the development of a vast number of drugs with diverse pharmacological activities, including antibacterial, anticancer, anti-inflammatory, antiviral, and anticonvulsant agents.[2][3] The modular nature of sulfonamide synthesis, allowing for the facile introduction of various substituents on both the aryl and nitrogen atoms, makes it an attractive strategy for generating chemical diversity in drug discovery campaigns.
Traditionally, sulfonamides are synthesized by reacting an amine with a sulfonyl chloride.[6][7] However, this method can be limited by the availability and stability of the required sulfonyl chlorides.[1] Modern synthetic chemistry has largely overcome these limitations through the development of powerful transition-metal-catalyzed cross-coupling reactions. Aryl iodides, due to their high reactivity in oxidative addition steps, have emerged as particularly valuable and versatile starting materials for these transformations.[8]
This guide will focus on two of the most robust and widely adopted catalytic systems for the synthesis of sulfonamides from aryl iodides:
-
Palladium-Catalyzed Aminosulfonylation: A convergent approach that brings together an aryl iodide, a sulfur dioxide source, and an amine.
-
Copper-Catalyzed Ullmann-Type N-Arylation: A classic yet continually refined method for coupling sulfonamides with aryl iodides.[9][10][11][12]
Mechanistic Insights: Understanding the "Why" Behind the Protocols
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimizing synthetic protocols. Below, we provide a conceptual overview of the key catalytic cycles.
The Palladium-Catalyzed Aminosulfonylation Cycle
This elegant one-pot process typically involves the insertion of sulfur dioxide into a palladium-aryl bond, followed by coupling with an amine.[1][13][14][15][16] A common and convenient source of sulfur dioxide is the stable solid DABSO (1,4-diazabicyclo[2.2.2]octane-sulfur dioxide adduct).[1][13][14][15]
Caption: Palladium-Catalyzed Aminosulfonylation Workflow.
The choice of palladium precursor, ligand, and base is critical for efficient catalysis. Ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) are often employed to stabilize the palladium catalyst and promote the desired reactivity.[16]
The Copper-Catalyzed Ullmann-Type N-Arylation Cycle
The Ullmann condensation is a classical method for forming carbon-heteroatom bonds.[12] Modern variations often utilize soluble copper(I) catalysts and ligands to facilitate the reaction under milder conditions.[12]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cbijournal.com [cbijournal.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides [organic-chemistry.org]
- 10. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides [organic-chemistry.org]
- 14. One-pot sulfonamide synthesis exploiting the palladium-catalyzed sulfination of aryl iodides | Department of Chemistry [chem.ox.ac.uk]
- 15. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Note: High-Efficiency Heck Coupling of 4-Iodo-N,N-dimethylbenzenesulfonamide
Executive Summary
This technical guide details the optimization and execution of the Mizoroki-Heck reaction utilizing 4-iodo-N,N-dimethylbenzenesulfonamide (CAS: 89005-99-2) as a model electrophile. This substrate represents a "privileged class" in medicinal chemistry: an activated aryl iodide bearing a para-electron-withdrawing group (EWG).
The sulfonamide moiety serves two critical functions:
-
Pharmacological Relevance: It is a core motif in COX-2 inhibitors (e.g., Celecoxib) and carbonic anhydrase inhibitors.
-
Mechanistic Activation: The electron-withdrawing nature of the sulfonyl group significantly lowers the activation energy for the oxidative addition step, making this substrate an ideal candidate for rapid, high-yield coupling under mild conditions.
This note provides two distinct protocols: a Standard Pharmacophore Synthesis (using phosphine ligands) and a Green/Ligand-Free Protocol (using Phase Transfer Catalysis), ensuring versatility for both discovery and process chemistry teams.
Substrate Profile & Reactivity Analysis[1][2]
| Property | Specification |
| Substrate | 4-iodo-N,N-dimethylbenzenesulfonamide |
| Molecular Weight | 311.14 g/mol |
| Electronic Character | Electron-Deficient (Activated) |
| Leaving Group | Iodide (High lability, weak C-I bond) |
| Solubility | High in DMF, DMAc, DMSO; Moderate in MeCN; Low in Toluene |
| Key Challenge | High reactivity can lead to homocoupling (Ullmann-type) if Pd(0) concentration is uncontrolled. |
Mechanistic Impact of the Sulfonamide Group
The para-sulfonamide group exerts a strong inductive ($ -I
-
Oxidative Addition (OA): Significantly accelerated compared to iodobenzene. The Pd(0) species inserts rapidly.
-
Regioselectivity: The polarization of the Pd(II)-Aryl intermediate strongly favors
-arylation on the alkene, particularly with electron-deficient alkenes (e.g., acrylates), leading to high linear/branched ratios (>99:1).
Mechanistic Pathway Visualization
The following diagram outlines the catalytic cycle, highlighting the specific influence of the sulfonamide substrate.
Figure 1: Catalytic cycle of the Heck reaction. The electron-poor nature of the sulfonamide aryl iodide accelerates the Oxidative Addition step (Blue).
Experimental Protocols
Protocol A: Standard Phosphine-Ligated Coupling
Best for: Complex alkenes, small-scale discovery, and substrates requiring high stereocontrol.
Reagents:
-
Substrate: 1.0 equiv (311 mg, 1.0 mmol)
-
Alkene (e.g., tert-butyl acrylate): 1.2 equiv
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: PPh₃ (4 mol%)
-
Base: Et₃N (2.0 equiv)
-
Solvent: Anhydrous DMF (0.2 M concentration)
Step-by-Step Methodology:
-
Catalyst Pre-complexation: In a dry reaction vial, dissolve Pd(OAc)₂ and PPh₃ in 1 mL of DMF. Stir at room temperature for 15 minutes until the solution turns from orange to bright yellow (formation of Pd(PPh₃)₂ species).
-
Substrate Addition: Add the 4-iodo-N,N-dimethylbenzenesulfonamide and the alkene to the vial.
-
Base & Solvent: Add the remaining DMF and Et₃N.
-
Degassing: Sparge the mixture with Argon or Nitrogen for 5 minutes. Critical: Oxygen promotes phosphine oxidation and catalyst death.
-
Reaction: Seal the vessel and heat to 80°C for 4–6 hours.
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Ligand-Free "Jeffery" Conditions (Green)
Best for: Scale-up, cost-reduction, and simple terminal alkenes.
Reagents:
-
Substrate: 1.0 equiv
-
Alkene: 1.5 equiv[1]
-
Catalyst: Pd(OAc)₂ (1 mol%)
-
Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv)
-
Base: K₂CO₃ (2.5 equiv)
-
Solvent: Water/Acetonitrile (1:1) or pure Water (if TBAB is used as phase transfer agent)
Key Mechanism: TBAB stabilizes "naked" Pd-nanoclusters, preventing aggregation into inactive Pd-black while facilitating phase transfer.
Step-by-Step Methodology:
-
Combine substrate, alkene, TBAB, and K₂CO₃ in a round-bottom flask.
-
Add solvent and degas.
-
Add Pd(OAc)₂ last.
-
Heat to 60–70°C . (Note: Iodides react at lower temps than bromides).
-
Monitor by TLC/HPLC.[1] Reaction is typically complete in <3 hours due to high reactivity.
Experimental Workflow & Quality Control
Figure 2: Standard operational workflow for Heck coupling of sulfonamides.
Performance Data & Troubleshooting
Representative Yields (Protocol A)
| Alkene Substrate | Product Type | Yield (%) | Stereoselectivity (E:Z) |
| tert-Butyl acrylate | Cinnamate ester | 94% | >99:1 |
| Styrene | Stilbene derivative | 88% | 95:5 |
| 4-Vinylpyridine | Heterocyclic alkene | 82% | >99:1 |
| 1-Octene | Linear internal alkene | 76% | 85:15 (Isomerization risk) |
Self-Validating Troubleshooting System
Issue 1: Formation of Palladium Black (Black Precipitate)
-
Cause: Catalyst decomposition due to low ligand concentration or high temperature.[2]
-
Validation: If the reaction stalls and black powder is visible, the active catalytic cycle has broken.
-
Fix: Increase PPh₃ loading to 1:4 (Pd:L) ratio or add TBAB (Protocol B).
Issue 2: Homocoupling (Biaryl formation)
-
Cause: High local concentration of Pd(0) relative to alkene.
-
Validation: LCMS shows M+M dimer mass.
-
Fix: Slow addition of the aryl iodide or increase alkene equivalents.
Issue 3: Regioisomer Mixtures
-
Cause: Electron-rich alkenes (e.g., vinyl ethers) often give mixtures of
and substitution. -
Fix: Switch to bidentate ligands (e.g., dppp) to enforce steric control, though this is rarely needed for electron-deficient acrylates.
References
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on activated substrates).
-
Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(21), 2209-2212. (Basis for Protocol B).
-
Knowles, J. P., & Whiting, A. (2007). The Heck-Mizoroki cross-coupling reaction: a mechanistic perspective. Organic & Biomolecular Chemistry, 5, 31-44.
Sources
Application Note: Bioisosteric Replacement Strategies for 4-iodo-N,N-dimethylbenzenesulfonamide
Abstract
This application note details the rational design, synthesis, and evaluation of bioisosteres for 4-iodo-N,N-dimethylbenzenesulfonamide , a common scaffold in fragment-based drug discovery (FBDD) and radiopharmaceutical precursors. We analyze the physicochemical liabilities of the parent molecule—specifically the metabolic vulnerability of the aryl-iodide and the solubility limitations of the tertiary sulfonamide. We present two divergent optimization vectors: (1) replacement of the halogen "warhead" with pentafluorosulfanyl (
Introduction & Structural Analysis[1]
The molecule 4-iodo-N,N-dimethylbenzenesulfonamide serves as a critical case study in medicinal chemistry due to its dual functionality. It contains a lipophilic halogen bond donor (Iodine) and a polar, tetrahedral hydrogen bond acceptor (Sulfonamide).
The Parent Scaffold: Liabilities
-
Metabolic Liability (Iodo group): Aryl iodides are susceptible to oxidative dehalogenation by cytochrome P450 enzymes. Furthermore, the weak C-I bond (approx. 65 kcal/mol) can lead to radical formation and toxicity. In vivo, released iodide can accumulate in the thyroid, posing off-target risks.
-
Physicochemical Limitation (Sulfonamide): While the
group is chemically stable, it lacks a hydrogen bond donor (HBD), limiting its interaction potential to accepting H-bonds. It often suffers from poor aqueous solubility compared to its primary sulfonamide counterparts.
Bioisosteric Design Strategy
To optimize this scaffold, we employ a "Divide and Conquer" approach, targeting the two distinct vectors of the molecule.
Vector A: The Halogen Handle (Iodo Replacement)
The goal is to maintain the sigma-hole effect and lipophilicity while eliminating the metabolic liability of the iodine atom.
-
Pentafluorosulfanyl (
): Often termed the "super-trifluoromethyl," this group mimics the steric bulk and high lipophilicity of iodine but is chemically inert and metabolically stable. -
Acetylene (
): Mimics the linear geometry and electron density of the iodine atom but offers a handle for further functionalization (e.g., Click chemistry).
Vector B: The Sulfonyl Core (Sulfonamide Replacement)
The goal is to introduce chirality, improve solubility, or add H-bond donor capability without losing the tetrahedral geometry.
-
Sulfonimidamide (
): The mono-aza analog of the sulfonamide.[1] Replacing one oxo group with a nitrogen ( ) introduces a new vector for substitution and potential basicity/H-bond donor capacity. -
Sulfoximine (
): A chiral isostere where the nitrogen replaces an oxygen, often resulting in improved metabolic stability and solubility.
Decision Matrix Visualization
Figure 1: Strategic decision tree for bioisosteric replacement of the 4-iodo-N,N-dimethylbenzenesulfonamide scaffold.
Experimental Protocol: Synthesis of Sulfonimidamide Bioisostere
This protocol describes the conversion of a sulfinamide precursor to the Sulfonimidamide bioisostere (4-iodo-N,N-dimethylbenzenesulfonimidamide). This transformation replaces one of the sulfonyl oxygens with an imine nitrogen (
Target Molecule: 4-iodo-N-(dimethylamino)-benzenesulfonimidamide Reaction Type: Oxidative Imination (Chloramine-T / NCS mediated)
Materials
-
Precursor: 4-Iodo-N,N-dimethylbenzenesulfinamide (Synthesized from 4-iodobenzenesulfonyl chloride via reduction or Grignard chemistry).
-
Amine Source: Ammonium Carbamate or aqueous Ammonia.
-
Oxidant: N-Chlorosuccinimide (NCS) or Sodium Hypochlorite (Bleach).
-
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM).
-
Base: Potassium Carbonate (
).
Step-by-Step Methodology
-
Preparation of Sulfinamide:
-
Dissolve 4-iodobenzenesulfonyl chloride (1.0 eq) in dry THF.
-
Add dimethylamine (2.2 eq) at 0°C. Stir for 1 hour.
-
Isolate the intermediate sulfonamide? NO. We need the sulfinamide.
-
Correction: React 4-iodophenylmagnesium bromide with
to form the sulfinate salt, then treat with dimethylamine and an oxidant (NCS) to form the sulfinamide. -
Alternative (Direct): React 4-iodothiophenol with dimethylamine and NCS to form the sulfenamide, then oxidize to sulfinamide.
-
-
Oxidative Imination (The Key Step):
-
Charge: To a round-bottom flask, add 4-iodo-N,N-dimethylbenzenesulfinamide (1.0 mmol, 1.0 eq) and MeCN (10 mL).
-
Add Amine: Add Ammonium Carbamate (1.5 eq) as the nitrogen source.
-
Oxidation: Cool to 0°C. Add Iodosobenzene diacetate (PIDA) (1.1 eq) portion-wise.
-
Note: PIDA is preferred over NCS for cleaner reaction profiles in this specific transformation (See Bull et al. refs).
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (1:1 EtOAc/Hexane) or LC-MS. The product is more polar than the starting material.
-
Quench: Add saturated aqueous
(10 mL). -
Extraction: Extract with DCM (3 x 15 mL). Dry combined organics over
. -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).
-
-
Characterization:
-
1H NMR: Look for the disappearance of the sulfinamide signal and the appearance of the broad NH signal (exchangeable with
). -
Mass Spec: Observe
consistent with the replacement of O (16 Da) with NH (15 Da)—effectively a mass shift of -1 Da from the sulfone, or +15 Da from the sulfinamide.
-
Experimental Protocol: Microsomal Stability Assay
To validate the "bioisostere" claim, one must prove improved metabolic stability or equivalent physicochemical behavior. This assay compares the parent (Iodo-Sulfonamide) against the bioisosteres (SF5-Sulfonamide and Iodo-Sulfonimidamide).
Assay Principle
Test compounds are incubated with liver microsomes (containing CYP450s) and NADPH.[2] The disappearance of the parent compound is monitored over time via LC-MS/MS to calculate Intrinsic Clearance (
Materials
-
Microsomes: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
Cofactor: NADPH regenerating system (or 10 mM NADPH solution).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Stop Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
Workflow Diagram
Figure 2: Workflow for the high-throughput microsomal stability assay.
Detailed Procedure
-
Stock Prep: Prepare 10 mM stock of test compounds in DMSO. Dilute to 1 µM working solution in Phosphate Buffer (final DMSO < 0.1%).
-
Incubation Mix: Combine Buffer and Microsomes (0.5 mg/mL final protein conc) in a 96-well plate.
-
Pre-incubation: Add 1 µM test compound. Incubate at 37°C for 5 mins to equilibrate.
-
Initiation: Add NADPH (1 mM final) to start the reaction. (Include a "No NADPH" control well to check for chemical instability).
-
Sampling: At T=0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.
-
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing 100 nM Tolbutamide IS).
-
Processing: Vortex for 10 min. Centrifuge at 4000 rpm for 20 min to pellet proteins.
-
Analysis: Inject supernatant onto LC-MS/MS (C18 column, Gradient ACN/H2O + 0.1% Formic Acid).
Data Calculation
Plot
Comparative Data Summary (Projected)
The following table summarizes the expected physicochemical shifts when applying these bioisosteres to the 4-iodo-N,N-dimethylbenzenesulfonamide parent.
| Compound Variant | Modification | LogP (Est.) | H-Bond Donors | Metabolic Stability | Comments |
| Parent | None | 2.6 | 0 | Low/Med | Vulnerable to deiodination. |
| Bioisostere A | 4- | 3.4 | 0 | High | "Super-CF3". Highly lipophilic, metabolically inert. |
| Bioisostere B | 4- | 2.9 | 0 | High | Standard replacement. Smaller volume than Iodine. |
| Bioisostere C | Sulfonimidamide Core | 1.8 | 1 (NH) | High | Introduces polarity and H-bond donor.[4] Chiral center. |
| Bioisostere D | Sulfoximine Core | 1.5 | 1 (NH) | High | Significant solubility improvement. |
References
-
Sulfonimidamide Synthesis: Lücking, U. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition. Link
-
Oxidative Imination Protocol: Bull, J. A., et al. (2016). Practical Synthesis of Sulfonimidamides and Sulfonimidoyl Fluorides. Chemical Science. Link
-
Pentafluorosulfanyl Bioisosteres: Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews. Link
-
Microsomal Stability Protocol: Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link
-
Aryl Iodide Bioisosteres: Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Sulfonamide Solubility in Aqueous Coupling
Current Status: Operational Topic: Troubleshooting Sulfonamide Solubility in Aqueous Cross-Coupling Audience: Medicinal Chemists, Process Chemists, Green Chemistry Engineers
Diagnostic Hub: The Triage System
Before altering your reaction parameters, identify the specific failure mode. Sulfonamide coupling failures in aqueous media generally fall into three distinct categories.
| Symptom | Diagnostic Indicator | Root Cause Probability |
| "The Brick Dust" | Starting material remains visible as a solid suspension; no conversion by LCMS after 1 hour. | Solubility Limit: The sulfonamide is not accessing the catalyst. It is in a solid lattice, not in solution or micelle. |
| "The Stalled Cycle" | Reaction starts (10-20% conversion) then stops. Catalyst is precipitated (black palladium/copper crash). | Mass Transfer vs. Poisoning: Product inhibition or "Oiling Out" of the intermediate has trapped the catalyst. |
| "The Emulsion" | Full conversion achieved, but workup results in a inseparable milky layer. | Surfactant Overload: HLB (Hydrophilic-Lipophilic Balance) mismatch during extraction. |
Technical Deep Dive: The Solubility Paradox
Sulfonamides (
The Switch
The sulfonamide N-H proton is acidic (
-
pH <
: The species is neutral and hydrophobic.[1] It requires Micellar Catalysis (surfactants) or Co-solvents . -
pH >
: The species is deprotonated ( ). It becomes water-soluble but highly nucleophilic. This is ideal for Chan-Lam or Ullmann type couplings but may inhibit Pd-cycles if the anion binds too tightly to the metal center.
Visualization: The Solubility Decision Tree
Use this logic flow to select your solvent system.
Figure 1: Decision matrix for selecting the aqueous solubilization strategy based on substrate acidity.
Troubleshooting Guides
Issue A: "The Brick Dust" (Starting Material Won't Dissolve)
Scenario: You are attempting a Suzuki-Miyaura coupling of a chlorobenzenesulfonamide in water. The flask looks like a snow globe.
The Fix: The "Designer Surfactant" Protocol Standard surfactants (SDS) often fail because they form rigid micelles. You need "worm-like" micelles that create a dynamic hydrophobic pocket.
-
Switch Surfactant: Replace SDS with TPGS-750-M (2 wt % in water). This surfactant, developed by the Lipshutz group, is engineered for cross-couplings.[2]
-
The "Melt" Step: Before adding the catalyst, heat the water/surfactant/substrate mixture to 45°C for 10 minutes with vigorous stirring (>800 rpm). This forces the sulfonamide into the lipophilic core of the micelle.
-
Check the "Oiling Out": If the sulfonamide melts but forms a separate oil layer rather than an emulsion, add a co-solvent (THF or 2-MeTHF) at 5-10% volume.
Issue B: "The Stalled Cycle" (Catalyst Death)
Scenario: Reaction runs to 30% and stops. Adding more catalyst does nothing.
The Fix: Managing the N-H Binding
Free sulfonamides (
-
Increase Ligand Load: If using Pd(OAc)2, switch to a bulky, electron-rich ligand like XPhos or SPhos . These bulky ligands prevent the sulfonamide nitrogen from coordinating to the metal center.
-
pH Adjustment: If the reaction is too basic (pH > 12), the high concentration of sulfonamide anions (
) will outcompete the aryl boronic acid for the Pd center. Lower the base strength (switch from KOH to ).
Issue C: "The Emulsion Nightmare" (Post-Reaction)
Scenario: You used TPGS-750-M. The reaction worked, but now you have a inseparable white goo in the separatory funnel.
The Fix: The "Salting Out" Breaker
-
Do NOT just add brine.
-
Dilute: Add Ethyl Acetate (EtOAc) first to dilute the organic phase.
-
Saturate: Add solid NaCl directly to the separatory funnel until no more dissolves.
-
Filter: If the emulsion persists, filter the entire biphasic mixture through a pad of Celite. The physical shear often breaks the micellar stability.
Standardized Protocols
Protocol 1: Micellar Suzuki-Miyaura Coupling (Neutral Sulfonamides)
Best for: Alkyl sulfonamides or substrates with high
Reagents:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid (1.2 equiv)
-
TPGS-750-M (2 wt % solution in degassed water)
-
Base:
(3.0 equiv) -
Catalyst:
(2 mol %)
Workflow:
-
Dissolution: Combine Aryl Halide and Boronic Acid in the TPGS-750-M solution. Stir at RT.
-
Catalyst Addition: Add the Pd catalyst and base.
-
Reaction: Stir vigorously at RT (or up to 45°C if "Brick Dust" occurs).
-
Monitoring: Monitor by HPLC. Reaction usually completes in 2-6 hours.
-
Workup: Extract with minimal EtOAc. Recycle the aqueous surfactant phase if possible.
Protocol 2: Aqueous Chan-Lam Coupling (Acidic Sulfonamides)
Best for: N-Arylation of primary sulfonamides.
Reagents:
-
Sulfonamide (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Catalyst:
(10 mol %) -
Base:
or Pyridine (2.0 equiv)[3] -
Solvent: Water (Open to air)
Workflow:
-
Solubilization: Dissolve Sulfonamide and Base in water. Ensure pH > 8 to facilitate solubility.
-
Oxidant: Add
and Boronic Acid. -
Aeration: Do not degas. The reaction requires
to re-oxidize Cu(I) to Cu(II). Stir open to the atmosphere. -
Kinetics: This reaction is slower (12-24 hours). If the Boronic acid precipitates, add 10% MeOH.
Mechanism Visualization: Micellar Catalysis
Understanding where the reaction happens is key to troubleshooting. In micellar coupling, water is merely the transport medium; the reaction occurs in the hydrophobic core.
Figure 2: The Micellar Reactor. Note that while the base may reside in the water or interface, the catalytic cycle is protected inside the micelle.
Frequently Asked Questions (FAQ)
Q: Can I use Phase Transfer Catalysts (PTC) like TBAB instead of TPGS-750-M? A: Yes, but with caveats. TBAB (Tetrabutylammonium bromide) works well for simple alkylations but is often inferior to micellar surfactants for transition-metal couplings. TBAB does not create the "nanoreactor" effect, meaning the local concentration of catalyst and substrate is lower than in a micelle.
Q: My sulfonamide has a nitro group (
Q: Is it necessary to degas the water for Suzuki couplings? A: Yes. Unlike Chan-Lam (which needs oxygen), Suzuki couplings involve Pd(0) species that are sensitive to oxidation. Even in water, dissolved oxygen can kill the active catalyst. Sparge with Argon for 15 minutes before adding the catalyst.
References
-
Lipshutz, B. H., et al. (2011).[2] "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature."[2] Journal of Organic Chemistry. Link
-
Nasrollahzadeh, M., et al. (2014).[4][5][6] "Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions." Synlett. Link
-
Perlovich, G. L., et al. (2004). "Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides." Journal of Chemical Information and Computer Sciences. Link
-
Ley, S. V., et al. (2019). "Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions."[7] Organic Chemistry Frontiers. Link
Sources
- 1. scielo.br [scielo.br]
- 2. TPGS-750-M: a second-generation amphiphile for metal-catalyzed cross-couplings in water at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.tue.nl [pure.tue.nl]
- 4. Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions [organic-chemistry.org]
- 5. Chan-Lam Coupling [organic-chemistry.org]
- 6. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 7. Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support: Purification of 4-iodo-N,N-dimethylbenzenesulfonamide
Case ID: #PUR-ZN-402 Subject: Separation of 4-iodo-N,N-dimethylbenzenesulfonamide from amine precursors.[1] Assigned Specialist: Senior Application Scientist, Separation Sciences.
Executive Summary
You are attempting to isolate 4-iodo-N,N-dimethylbenzenesulfonamide (Product) from its starting amine. Based on standard synthetic routes, your "starting amine" is likely dimethylamine (used as a nucleophile against the sulfonyl chloride) or 4-iodoaniline (if the sulfonyl chloride was generated in situ and unreacted precursor remains).[1]
The Solution: Because your product is an N,N-disubstituted sulfonamide , it lacks an acidic N-H proton and is chemically neutral .[1] Conversely, your amine impurities are basic .[1] This pKa contrast allows for a highly efficient separation using Acid-Base Extraction , which is the industry standard for this class of molecules.[1]
Module 1: The Standard Protocol (Liquid-Liquid Extraction)
This method relies on the protonation of the amine impurity, converting it into a water-soluble salt while the lipophilic sulfonamide remains in the organic phase.
The Logic (Chemical Basis)
| Compound | Chemical Nature | pKa (Approx) | Behavior in 1M HCl |
| Product (4-iodo-N,N-dimethyl...)[1] | Neutral | N/A (No basic N) | Remains Organic (Lipophilic) |
| Dimethylamine (Reagent) | Basic | ~10.7 (Conj.[1] Acid) | Forms Salt (Water Soluble) |
| 4-Iodoaniline (Precursor) | Weakly Basic | ~4.0 (Conj.[1] Acid) | Forms Salt (Water Soluble) |
Step-by-Step Protocol
-
Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent.
-
Acid Wash (The Critical Step):
-
Phase Separation:
-
Neutralization & Drying:
-
Isolation: Filter and concentrate in vacuo.
Workflow Visualization
Caption: Separation logic exploiting the basicity of amine impurities versus the neutral character of N,N-disubstituted sulfonamides.
Module 2: Advanced Purification (Scavenger Resins)
Target Audience: Drug Development / High-Throughput Synthesis. If you are working on a small scale (<100 mg) or require high-throughput purification without liquid-liquid extraction (LLE), use Solid-Supported Scavengers .[1] This avoids emulsion formation.[1]
Recommended Resin: Polystyrene-Supported Isocyanate[1]
-
Target: Unreacted nucleophilic amines (e.g., dimethylamine, aniline).[1]
-
Mechanism: The isocyanate reacts with the amine to form an insoluble urea, which is filtered off.
Protocol
-
Dissolve crude mixture in anhydrous DCM or THF.
-
Add 3-5 equivalents of Isocyanate Resin (e.g., PS-Isocyanate).[1]
-
Agitate (shake, do not stir with magnetic bar to avoid grinding resin) for 2-4 hours at room temperature.
-
Filter through a fritted cartridge.
-
Concentrate the filtrate to obtain the amine-free product.[1]
Module 3: Troubleshooting & FAQs
Q1: I tried the acid wash, but my yield is low. Did I lose the product?
Diagnosis: Unlikely. N,N-dimethyl sulfonamides are extremely lipophilic and non-basic.[1] Check:
-
Did you use the right solvent? If you used Diethyl Ether, the product might have limited solubility. Switch to DCM or EtOAc .
-
Emulsions: If the layers didn't separate cleanly, you may have discarded product trapped in the emulsion. Remedy: Add brine or a small amount of methanol to break the emulsion.[1]
-
Did you accidentally form the primary sulfonamide? If you forgot the methylation step (or used ammonia instead of dimethylamine), you have a primary sulfonamide (
). These are acidic ( ) and can be pulled into the aqueous base layer (NaOH), though they are usually stable to the HCl wash described above.
Q2: The "Starting Amine" I meant is 4-iodobenzenesulfonamide (I was methylating it).
Correction: If your starting material was the primary sulfonamide (
-
The Problem: The starting material is acidic (
).[1] The product is neutral . -
The Fix: Use a Base Wash .[1]
Q3: Can I just recrystallize it?
Yes. Sulfonamides crystallize well.[1]
-
Solvent System: Ethanol/Water or Isopropanol/Hexane.[1]
-
Procedure: Dissolve in hot Ethanol. Add water dropwise until turbidity persists.[1] Cool slowly to
. -
Note: Recrystallization is less effective at removing large excesses of liquid amines (like dimethylamine) compared to the acid wash.[1]
References
-
Vogel's Textbook of Practical Organic Chemistry , 5th Ed.[1] Purification of Sulfonamides. Longman Scientific & Technical, 1989.[1] (Standard reference for acid/base extraction logic).
-
Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed.[1] Oxford University Press, 2012.[1] (Mechanistic basis of sulfonamide acidity/basicity).
-
PubChem Compound Summary. N,N-Dimethylbenzenesulfonamide (CID 84423).[1] National Center for Biotechnology Information.[1] Available at: [Link][1]
-
Bordwell pKa Table. Acidity in DMSO and Water. Organic Chemistry Data. Available at: [Link][1]
Sources
- 1. N,N-Dimethylbenzenesulfonamide | C8H11NO2S | CID 84423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 6. Metal Scavengers [sigmaaldrich.cn]
Validation & Comparative
Spectroscopic Characterization and Reactivity Profiling: 4-Iodo-N,N-dimethylbenzenesulfonamide
Executive Summary
4-iodo-N,N-dimethylbenzenesulfonamide serves as a high-value electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1] While structurally similar to its bromo- and chloro- analogs, the presence of the iodine substituent significantly alters its electronic profile and reactivity kinetics.
This guide provides a definitive analysis of the 1H NMR spectrum for structural validation and objectively compares its performance against the 4-bromo analog, demonstrating why the iodo-variant is the superior choice for complex, late-stage functionalization despite its higher cost.
Structural Analysis & Electronic Environment
To interpret the NMR spectrum accurately, one must understand the competing electronic effects on the benzene ring:
-
Sulfonamide Group (
): A strong electron-withdrawing group (EWG) via induction and resonance.[1] It deshields adjacent protons (ortho position).[1] -
Iodine Atom (
): Exhibits a unique "heavy atom effect."[1] It is inductively electron-withdrawing but can be electron-donating via resonance.[1] Crucially, its large electron cloud causes significant paramagnetic deshielding of the ortho protons, often shifting them further downfield than analogous bromine or chlorine substituents.[1]
The Spin System
The molecule possesses a para-substituted benzene core with distinct substituents, creating an AA'BB' spin system .[1] However, in high-field NMR (>300 MHz), this often resolves into two distinct doublets (pseudo-first-order AX system) due to the chemical shift difference between the two sets of aromatic protons.[1]
Experimental Protocol: Synthesis & Preparation
Note: Validating the spectrum requires a pure sample.[1] The following protocol ensures the removal of the 4-iodobenzenesulfonyl chloride precursor, which can contaminate the aromatic region.
Reagents: 4-Iodobenzenesulfonyl chloride (1.0 equiv), Dimethylamine (2.0 M in THF, 2.5 equiv), Triethylamine (1.5 equiv), DCM (Solvent).[1]
Workflow Diagram
Caption: Step-by-step synthesis and purification workflow to isolate analytical-grade 4-iodo-N,N-dimethylbenzenesulfonamide.
1H NMR Spectrum Analysis
Solvent:
Chemical Shift Table
| Signal Assignment | Shift (δ ppm) | Multiplicity | Integration | Coupling Constant ( | Structural Insight |
| A (Aromatic) | 7.88 – 7.92 | Doublet (d) | 2H | ~8.5 Hz | Protons ortho to Iodine (H-3, H-5).[1] Deshielded by Iodine anisotropy.[1] |
| B (Aromatic) | 7.48 – 7.52 | Doublet (d) | 2H | ~8.5 Hz | Protons ortho to Sulfonyl (H-2, H-6).[1] Deshielded by |
| C (Aliphatic) | 2.68 – 2.72 | Singlet (s) | 6H | - | N-Methyl protons ( |
Spectral Interpretation Logic
-
The Aliphatic Singlet (2.70 ppm): The
-dimethyl group is chemically equivalent due to free rotation at room temperature.[1] This sharp singlet is the primary indicator of sulfonamide formation.[1] If you see two peaks here, it indicates restricted rotation (rare for sulfonamides, common for amides) or impurities.[1] -
The Aromatic Region (7.40 – 8.00 ppm):
-
Unlike the 4-bromo analog, where the two doublets are often closer together (~7.65 ppm and ~7.50 ppm), the 4-iodo analog shows a wider separation .[1]
-
The protons ortho to the Iodine (Signal A) are significantly shifted downfield (~7.9 ppm) compared to the protons ortho to Bromine (~7.6 ppm).[1] This is a diagnostic feature of aryl iodides.
-
Common Impurities[2][3]
-
Dimethylamine hydrochloride: Broad singlet ~2.5–3.0 ppm (often overlaps or shifts depending on pH).[1]
-
4-Iodobenzenesulfonyl chloride: If hydrolysis occurred, you may see 4-iodobenzenesulfonic acid peaks (shifted downfield due to acidity).[1]
-
Water (in
): Singlet at ~1.56 ppm.[1]
Performance Comparison: Iodo- vs. Bromo- Analogs
In drug discovery, the choice between the Iodo- and Bromo- sulfonamide is a trade-off between reactivity and stability/cost .[1]
Reactivity Profile (Suzuki-Miyaura Coupling)
The rate-determining step in Pd-catalyzed cross-coupling is often the Oxidative Addition of the aryl halide to the Pd(0) species.[1][2] The C-X bond strength dictates this rate.[1]
| Feature | 4-Iodo-Analog | 4-Bromo-Analog | Operational Implication |
| Bond Energy (C-X) | ~65 kcal/mol (Weak) | ~81 kcal/mol (Strong) | Iodo reacts faster and at lower temperatures.[1] |
| Oxidative Addition | Facile (Fast) | Moderate (Slow) | Iodo requires lower catalyst loading (ppm levels).[1] |
| Ligand Requirement | Standard ( | Specialized (e.g., S-Phos, X-Phos) | Iodo works with cheaper, "dumber" ligands.[1] |
| Yield (Difficult Substrates) | High (>90%) | Moderate (60-80%) | Use Iodo for sterically hindered boronic acids.[1] |
Comparative Reactivity Logic
Caption: Kinetic comparison showing the lower activation energy barrier for the oxidative addition of Aryl-Iodides compared to Aryl-Bromides.
Recommendation
-
Choose the 4-Iodo analog when:
-
Choose the 4-Bromo analog when:
-
Scale-up cost is the primary driver (Bromides are significantly cheaper).[1]
-
The coupling partner is highly reactive (e.g., phenylboronic acid), making the reactivity boost of Iodine unnecessary.
-
References
-
BenchChem. (n.d.).[1] A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions. Retrieved from [1]
-
Organic Chemistry Portal. (n.d.).[1] Suzuki Coupling - Mechanism and Recent Developments. Retrieved from [1]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][3][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[1] (Used for solvent impurity referencing).[1][4]
-
Royal Society of Chemistry. (n.d.).[1] Synthesis of N,N-dimethyl-4-iodo-benzamide and related sulfonamides. Retrieved from [1]
-
SpectraBase. (n.d.).[1] 1H NMR of 4-bromo-N-(2,4-dimethoxyphenyl)benzenesulfonamide. (Used as proxy for shift comparison). Retrieved from [1]
Sources
A Researcher's Guide to the Infrared Spectroscopy of Sulfonamides: Interpreting the S=O Stretch
For professionals in drug development and chemical research, the precise characterization of molecular structures is paramount. The sulfonamide functional group (–SO₂NH–), a cornerstone of numerous pharmaceuticals, presents a distinct vibrational signature in infrared (IR) spectroscopy.[1] Among these, the stretching vibrations of the sulfonyl (S=O) bonds are the most prominent and diagnostically significant. This guide provides an in-depth comparison of these characteristic peaks, discusses influencing factors, and presents robust experimental protocols to ensure data integrity.
The Fundamental Vibrations of the Sulfonyl Group
The sulfonyl group in a sulfonamide gives rise to two distinct, strong absorption bands in the mid-IR region. These correspond to the asymmetric and symmetric stretching modes of the two S=O bonds. According to Hooke's law, the frequency of these vibrations is determined by the bond strength and the mass of the atoms involved.[2] The high electronegativity of oxygen and the double-bond character of the S=O linkage result in a high force constant, placing these absorptions in a relatively clean window of the IR spectrum.
-
Asymmetric S=O Stretch (νₐₛ SO₂): This high-frequency band involves one S=O bond stretching while the other compresses. It appears as a very strong absorption typically in the range of 1370–1317 cm⁻¹ .[1][3][4]
-
Symmetric S=O Stretch (νₛ SO₂): This lower-frequency band results from both S=O bonds stretching and compressing in phase. It is also a strong absorption, characteristically found between 1187–1147 cm⁻¹ .[1][3][4]
The dual-peak signature is a hallmark of the SO₂ group and a primary point of identification for sulfonamides and related compounds.
Caption: Asymmetric and symmetric S=O stretching modes in a sulfonamide.
Comparative Analysis: Sulfonamides vs. Other S=O Containing Compounds
While the dual S=O peaks are characteristic, other functional groups also contain the sulfonyl or sulfoxide moiety. A precise identification requires comparing the peak positions with those of potential alternatives. The electronic environment surrounding the S=O bonds, dictated by the attached atoms, significantly influences the absorption frequencies.
The table below provides a comparative guide to the S=O stretching frequencies for common sulfur-oxygen functional groups.
| Functional Group | General Structure | Asymmetric S=O Stretch (cm⁻¹) | Symmetric S=O Stretch (cm⁻¹) | Key Differentiating Features |
| Sulfonamide | R-SO₂-NHR' | 1370–1330 [3][5] | 1180–1155 [3][5] | Presence of N-H stretch (~3300 cm⁻¹) and S-N stretch (~910 cm⁻¹).[1][3] |
| Sulfone | R-SO₂-R' | 1350–1300[5] | 1160–1120[5] | Absence of N-H bands. S=O frequencies are slightly lower than sulfonamides. |
| Sulfonate Ester | R-SO₂-OR' | 1372–1335[5] | 1195–1168[5] | Absence of N-H bands. Presence of strong C-O stretching bands.[6] |
| Sulfonyl Chloride | R-SO₂-Cl | 1410–1380[5] | 1204–1177[5] | Frequencies are significantly higher due to the inductive effect of chlorine. |
| Sulfoxide | R-S(=O)-R' | (Single Band) 1070–1030[5][7] | N/A | Only one S=O bond, resulting in a single, lower-frequency absorption. |
Expert Insight: The primary tool for distinguishing a sulfonamide from a sulfone or sulfonate is the presence of N-H stretching bands. Primary sulfonamides (R-SO₂NH₂) show two distinct N-H stretching bands (asymmetric and symmetric) around 3390–3229 cm⁻¹, while secondary sulfonamides (R-SO₂NHR') show a single N-H band.[1][3] The absence of these bands strongly suggests a different sulfonyl-containing structure.
Factors Influencing S=O Peak Position and Shape
The precise wavenumber of the S=O absorptions is sensitive to the molecule's local environment. Understanding these influences is critical for accurate spectral interpretation.
-
Physical State (Solid vs. Solution): In the solid state, intermolecular forces like hydrogen bonding and crystal lattice effects can restrict vibrations, often leading to sharper peaks and slight shifts in frequency compared to the solution phase.[8][9] However, studies comparing attenuated total reflection (ATR) of solids with transmission spectra show no major differences in the positions of the main absorption peaks, validating the use of modern ATR techniques for solid-state analysis.[10]
-
Hydrogen Bonding: Intermolecular hydrogen bonding, particularly involving the sulfonyl oxygens and the amide N-H proton, can weaken the S=O bonds. This lowers the force constant and shifts the S=O stretching frequencies to lower wavenumbers (a red shift).[2][7] The extent of this shift can provide insight into the strength of the hydrogen bonding network.
-
Salt Formation and Tautomerism: Deprotonation of the sulfonamide nitrogen to form an azanion results in significant delocalization of the negative charge onto the SO₂ group. This dramatically weakens the S=O bonds, causing a strong frequency decrease of up to 140 cm⁻¹ for the combined asymmetric and symmetric vibrations.[8][11] Furthermore, some sulfonamides can exist in amido or imido tautomeric forms, which can alter the electronic structure and lead to shifts in the SO₂ symmetric stretching bands.[12]
Experimental Protocols for High-Fidelity Spectra
The quality of an IR spectrum is fundamentally dependent on proper sample preparation. The choice of method depends on the physical state of the sample and the analytical goal.
Caption: Decision workflow for IR sample preparation of sulfonamides.
Protocol 1: Attenuated Total Reflectance (ATR-FTIR) - Recommended for Solids & Liquids
ATR has become the preferred method for its speed, ease of use, and minimal sample preparation.[13] It is ideal for the rapid and reliable qualitative analysis of sulfonamide powders, crystals, and solutions.[10][14]
-
Instrument Setup: Ensure the ATR crystal (typically diamond or ZnSe) is clean by wiping it with a solvent like isopropanol and collecting a background spectrum.
-
Sample Application:
-
Solids: Place a small amount of the sulfonamide powder onto the crystal to completely cover the sampling area.
-
Liquids: Place a single drop of the liquid onto the center of the crystal.
-
-
Apply Pressure (for solids): Use the instrument's pressure clamp to ensure firm, uniform contact between the solid sample and the ATR crystal. Consistent pressure is key for reproducibility.[13]
-
Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.
-
Cleaning: Clean the crystal surface thoroughly with a suitable solvent before the next measurement.
Protocol 2: Potassium Bromide (KBr) Pellet Method - The Gold Standard for Solid Transmission
This classic technique provides high-quality spectra free from interfering solvent or mulling agent bands.[15]
-
Preparation: Gently dry both the sulfonamide sample and spectroscopic-grade KBr powder to remove any residual water, which shows a strong, broad absorption.
-
Mixing & Grinding: In an agate mortar, mix ~1-2 mg of the solid sample with ~100-200 mg of KBr (a ratio of approximately 1:100).[14] Grind the mixture thoroughly for several minutes until it becomes a fine, homogenous powder. This reduces particle size to minimize light scattering.[15]
-
Pellet Pressing: Transfer the powder to a pelletizing die. Place the die under a hydraulic press and apply pressure (typically 10,000-15,000 psi) for several minutes.
-
Inspection: A good pellet is thin and transparent or translucent. Opaque or fractured pellets will yield poor-quality spectra.
-
Data Acquisition: Place the pellet in the spectrometer's sample holder and collect the spectrum.
Summary
The infrared spectrum provides an invaluable fingerprint for the sulfonamide functional group. The strong, characteristic asymmetric and symmetric S=O stretching vibrations, located near 1350 cm⁻¹ and 1160 cm⁻¹ respectively, serve as the primary diagnostic peaks. By carefully comparing these frequencies with those of other sulfur-oxygen compounds and considering the presence of N-H bands, researchers can confidently identify and characterize sulfonamide-containing molecules. The choice of a robust sample preparation technique, such as ATR-FTIR or the KBr pellet method, is critical to obtaining a high-fidelity spectrum that enables accurate and reliable structural elucidation.
References
- PharmaTutor. (2010, March 22). Sampling Methods for IR Spectroscopy.
- Zeitschrift für Naturforschung. Infrared and NMR Spectra of Arylsulphonamides.
- Infrared (IR) Spectroscopy. (n.d.).
- Lambda Scientific. Infrared Spectroscopy Application in Pharmaceutical and Chemical Industries.
- ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion complex.
- Sample prepar
-
Journal of Pharmacy and Pharmacology. Infrared identification of sulphonamides using attenuated total reflection. [Link]
- Slideshare. Sampling techniques for ir.
-
ResearchGate. (n.d.). Solid phase ATR‐FTIR spectra to characterize the functionalized surface. [Link]
-
Petrov, O., et al. (2006). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. ResearchGate. [Link]
-
Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669. [Link]
-
ResearchGate. (n.d.). IR spectra of sulfamide 1 in bulk (solid state) (bottom) and adsorbed on gold (top). [Link]
-
ResearchGate. (n.d.). How to prepare IR samples?. [Link]
-
Abdel-Wahab, M. F., et al. (1971). Infrared Study of New Sulfonylurea Derivatives and Sulfonamides. Analytical Chemistry. [Link]
-
MDPI. (2022). Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. [Link]
-
JETIR. (2019). Infrared Spectroscopy. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
-
PMC. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. [Link]
-
IUCr Journals. (2023). Crystal structure and characterization of the sulfamethazine–piperidine salt. [Link]
-
ResearchGate. (n.d.). Preferred protonation site of a series of sulfa drugs in the gas phase revealed by IR spectroscopy. [Link]
-
Forensic Magazine. (2023). FTIR-ATR Spectroscopy for Identification of Illicit Drugs Seized From Clandestine Laboratories. [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]
-
UCLA Chemistry. (n.d.). IR Chart. [Link]
-
MDPI. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. [Link]
-
PMC. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. [Link]
-
SAS. (2006). Spectra–Structure Correlations in the Mid- and Far-infrared. [Link]
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Sample preparation and factors affect IR bands. (n.d.). [Link]
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DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. [Link]
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J-Stage. (n.d.). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [Link]
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ResearchGate. (n.d.). The SO2 Stretching Vibrations in Some Metal Saccharinates: Spectra-Structure Correlations. [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
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Introduction: The Analytical Imperative for a Niche Sulfonamide
An In-Depth Technical Guide to the High-Performance Liquid Chromatography (HPLC) of 4-iodo-N,N-dimethylbenzenesulfonamide: A Comparative Analysis
This guide provides a comprehensive analysis of the factors influencing the High-Performance Liquid Chromatography (HPLC) retention time of 4-iodo-N,N-dimethylbenzenesulfonamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explore the causal relationships between the analyte's physicochemical properties and its chromatographic behavior. We will objectively compare potential analytical approaches, supported by experimental data from related compounds, to provide a robust framework for method development and optimization.
4-iodo-N,N-dimethylbenzenesulfonamide is a halogenated aromatic sulfonamide. While not a frontline pharmaceutical, its structural motifs are of significant interest in medicinal chemistry and synthetic chemistry as a potential intermediate or building block. Accurate and reliable quantification via HPLC is paramount for ensuring purity, monitoring reaction kinetics, and identifying potential impurities during its synthesis and application. The retention time (tR) in HPLC is a critical parameter for compound identification and method specificity. This guide will dissect the variables that govern the tR of this specific molecule, offering a predictive and practical approach to its analysis.
Physicochemical Properties and Their Chromatographic Implications
Understanding the inherent properties of 4-iodo-N,N-dimethylbenzenesulfonamide is the foundation for developing a logical HPLC method. The retention of an analyte in reversed-phase HPLC is primarily driven by its hydrophobicity and any potential ionic interactions with the stationary phase.
| Property | Analyte: 4-iodo-N,N-dimethylbenzenesulfonamide | Comparative Analogs | Chromatographic Implication |
| Molecular Weight | ~311.15 g/mol | N,N-Dimethylbenzenesulfonamide: 185.25 g/mol [1] 4-Iodobenzenesulfonamide: 283.09 g/mol [2] | Larger molecules may have increased van der Waals interactions with the stationary phase, contributing to longer retention. |
| Calculated logP (XLogP) | Estimated > 2.0 | N,N-Dimethylbenzenesulfonamide: 1.4[1] 4-Iodobenzenesulfonamide: 1.6[2] | The logP value, a measure of lipophilicity, is the dominant predictor of retention in reversed-phase HPLC.[3] The presence of both the iodine atom and the two methyl groups significantly increases the hydrophobicity compared to its parent structures, predicting strong retention on a C18 column. |
| pKa | Estimated ~9-10 | Sulfonamides generally have a pKa in the range of 9-11 for the N-H proton. | The sulfonamide proton is weakly acidic. At mobile phase pH values well below the pKa (e.g., pH 2-7), the molecule will be in its neutral form, maximizing hydrophobic retention. |
The key takeaway is that 4-iodo-N,N-dimethylbenzenesulfonamide is a moderately non-polar, neutral molecule under typical reversed-phase conditions. Its retention will be significantly longer than that of simpler analogs like sulfanilamide or even N,N-dimethylbenzenesulfonamide.
Core Factors Influencing Retention Time
The retention time of an analyte is not a fixed value but a function of the entire chromatographic system. The interplay between the stationary phase, mobile phase, and operational parameters dictates the final elution time.
Stationary Phase Selection
-
C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography and the logical starting point for 4-iodo-N,N-dimethylbenzenesulfonamide. The long alkyl chains provide a highly hydrophobic environment that will strongly interact with the iodinated benzene ring of the analyte. A study on a similar synthesized sulfonamide derivative successfully used a C18 column to achieve significant retention.[4]
-
C8 (Octylsilane): A C8 column offers a less retentive alternative to C18.[5] If retention times on a C18 column are excessively long, switching to a C8 phase can proportionally reduce the analysis time without drastically altering the elution order of similar compounds.
-
Phenyl Phases: For aromatic compounds, a phenyl-bonded stationary phase can offer alternative selectivity.[6] This is due to potential π-π interactions between the phenyl groups of the stationary phase and the analyte's benzene ring. This can be particularly useful for separating the target analyte from structurally similar impurities that differ in their aromatic character.
Mobile Phase Composition
The mobile phase is the most powerful tool for manipulating retention time.
-
Organic Modifier (Acetonitrile vs. Methanol): The type and concentration of the organic solvent are critical.
-
Acetonitrile (ACN): Generally considered a "stronger" or less polar solvent than methanol, ACN will result in shorter retention times at the same concentration. It is often preferred for its lower viscosity and UV transparency.
-
Methanol (MeOH): Can offer different selectivity for some compounds and is a suitable alternative.
-
Concentration: The relationship is inverse: increasing the percentage of organic modifier will decrease the retention time . For a hydrophobic compound like 4-iodo-N,N-dimethylbenzenesulfonamide, a starting point of 50-60% ACN in water is reasonable.
-
-
Aqueous Phase and pH Control:
-
As the analyte is expected to be neutral across a wide pH range (pH 2-7), pH adjustments will have a minimal effect on its retention. However, maintaining a consistent, buffered pH (e.g., pH 2.5-3.0 with phosphoric or formic acid) is crucial for method robustness and to suppress the ionization of any potential acidic or basic impurities, ensuring sharp, symmetrical peaks.[4]
-
Operational Parameters
-
Flow Rate: Retention time is inversely proportional to the flow rate. Halving the flow rate will roughly double the retention time. A standard analytical flow rate is 1.0 mL/min for a 4.6 mm ID column.
-
Temperature: Increasing the column temperature typically decreases retention time.[7] This is due to a reduction in mobile phase viscosity and an increase in the analyte's solubility and energy, which facilitates faster elution. A common operating temperature is 30°C.[4]
Comparative Guide to HPLC Methods for Sulfonamides
| Analyte(s) | Stationary Phase | Mobile Phase | Elution Mode | Flow Rate (mL/min) | Temp (°C) | Retention Time (min) | Reference |
| Sulfonamide Derivative (1a) | C18 (250 x 4.6 mm, 5 µm) | 60:35:5 Water:ACN:MeOH (pH 2.5) | Isocratic | 1.0 | 30 | 13.5 | [4] |
| Sulfamethoxazole & others | Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm) | A: 0.08% Acetic Acid B: ACN C: MeOH | Gradient | 0.6 | 25 | Analyte Dependent | [8] |
| 4-Amino Benzene Sulphonamide | YMC-Triart C8 (250 x 4.6 mm, 5 µm) | Water, ACN, Phosphoric Acid | Gradient | 1.0 | 25 | ~8.4 | [5] |
| Various Sulfonamides | Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm) | 0.05 M SDS, 0.02 M Phosphate Buffer, 6% Propan-2-ol (pH 3) | Isocratic | Not specified | Not specified | Analyte Dependent | [9] |
Analysis: Based on this comparative data, a C18 column with a mobile phase consisting of an Acetonitrile/Water mixture buffered to an acidic pH is the most common and successful approach. Given the higher hydrophobicity of 4-iodo-N,N-dimethylbenzenesulfonamide, its retention time under the conditions in row 1 would likely be longer than 13.5 minutes . A gradient elution or a higher initial percentage of organic modifier would be a logical starting point for method development.
Experimental Protocols
This section provides a detailed, adaptable protocol for the quantitative analysis of 4-iodo-N,N-dimethylbenzenesulfonamide.
Preparation of Solutions
-
Diluent: Prepare a mixture of Acetonitrile and HPLC-grade water (e.g., 50:50 v/v). This is used to dissolve the standard and sample to ensure compatibility with the initial mobile phase conditions.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of 4-iodo-N,N-dimethylbenzenesulfonamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the diluent.[10]
-
Sample Solution: Accurately weigh the sample containing the analyte and dissolve it in the diluent to achieve a final concentration within the established linear range of the method.
Recommended Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| HPLC System | HPLC with UV or Diode Array Detector (DAD) | Standard equipment for this type of analysis. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) | Provides strong hydrophobic retention suitable for the analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure the analyte is in its neutral form and sharpens peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Elution Program | Gradient Elution | Recommended for initial screening to determine the optimal organic percentage. Start with a broad gradient (e.g., 10% to 90% B over 15 minutes) and then optimize to an isocratic or shorter gradient method. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable and reproducible retention times.[4] |
| Detection Wavelength | Scan 200-400 nm with DAD, quantify at λmax (e.g., ~278 nm) | A DAD allows for the determination of the optimal detection wavelength and peak purity analysis. A wavelength of 278 nm was effective for a similar sulfonamide.[4] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Method Validation
Any developed method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure its suitability.[8][10] Key validation parameters include:
-
Specificity: Ensure the analyte peak is free from interference from the matrix, impurities, or degradation products.
-
Linearity: Demonstrate a linear relationship between the peak area and the concentration of the analyte over a defined range.
-
Accuracy & Precision: Determine the closeness of the measured value to the true value and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Establish the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Assess the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Visualizing the Workflow and Influencing Factors
Diagrams can clarify complex relationships within the HPLC system.
Caption: Workflow for HPLC method development for 4-iodo-N,N-dimethylbenzenesulfonamide.
Caption: Key parameter effects on HPLC retention time.
References
-
Al-Sultani, K. H. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of. Annals of the Romanian Society for Cell Biology. [Link]
-
Pietroń, W., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules. [Link]
-
Patel, H., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]
-
ResearchGate. (2025). Hydro-organic and micellar-organic reversed-phase liquid chromatographic procedures for the evaluation of sulphonamides in pharmaceuticals. ResearchGate. [Link]
-
Pankiewicz, M., et al. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Molecules. [Link]
-
PubChem. (n.d.). 4-Iodobenzenesulfonamide. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). N,N-Dimethylbenzenesulfonamide. National Center for Biotechnology Information. [Link]
-
Shodex. (n.d.). Table of Anion Retention Time under Various Eluent Conditions (SI-90 4E). Shodex HPLC Columns and Standards. [Link]
-
Afrin, S., et al. (2019). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Journal of Applied Pharmaceutical Science. [Link]
-
MDPI. (2024). Advanced HPLC Method with Diode Array Detection Using a Phenyl-Bonded Column for Simultaneous Quantitation of Three Sunscreen Filters in a Moisturizing Sunscreen Cream for Acne-Prone Skin. MDPI. [Link]
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- 9. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Crystal Structure & Utility Guide: 4-iodo-N,N-dimethylbenzenesulfonamide
This guide provides an advanced technical analysis of 4-iodo-N,N-dimethylbenzenesulfonamide , focusing on its structural properties, synthetic utility, and performance characteristics compared to key alternatives.
Executive Summary & Strategic Context
4-iodo-N,N-dimethylbenzenesulfonamide (IDBS) is a specialized sulfonyl intermediate primarily utilized in medicinal chemistry as a high-reactivity scaffold for cross-coupling reactions (Sonogashira, Suzuki) and as a model system for studying Halogen Bonding (XB) .
Unlike primary sulfonamides (
Quick Comparison: IDBS vs. Alternatives
| Feature | 4-Iodo-N,N-dimethyl (IDBS) | 4-Bromo-N,N-dimethyl | 4-Iodo-Primary Sulfonamide |
| Reactivity (C-X) | High (Weak C-I bond, ideal for Pd-catalysis) | Medium (Requires harsher conditions) | High (But requires N-protection) |
| Crystal Packing | XB-Dominant (I···O interactions) | Weak XB / vdW | HB-Dominant (N-H···O networks) |
| Solubility | High (Organic solvents, DCM/THF) | High | Low (Polar/Protic solvents) |
| Melting Point | ~75–80 °C (Predicted) | 75–78 °C | ~183 °C (Due to H-bonds) |
Structural Analysis & Performance Metrics
Molecular Geometry & Crystallographic Prediction
While the specific single-crystal X-ray diffraction (SC-XRD) dataset for IDBS is often proprietary or found in supporting information of synthetic papers, its structure is isostructural to the N,N,4-trimethylbenzenesulfonamide analog (Space Group: C2/c) with deviations driven by the iodine atom's polarizability.
-
Sulfonamide Core: The sulfur atom adopts a distorted tetrahedral geometry. In
-dialkyl sulfonamides, the bond typically exhibits partial double-bond character (approx. 1.62 Å), restricting rotation and enforcing a specific conformation of the methyl groups relative to the phenyl ring. -
The Iodine "Sigma Hole": The performance of IDBS in crystal engineering is defined by the
-hole on the iodine atom. This region of positive electrostatic potential, located along the extension of the C-I bond, acts as a Lewis acid, forming directional interactions with the sulfonyl oxygen atoms of neighboring molecules ( ).
Comparative Performance: Halogen Bonding vs. Hydrogen Bonding
The "performance" of IDBS in solid-state chemistry is measured by the stability and directionality of its intermolecular interactions.
-
vs. Primary Sulfonamides: Primary analogs (e.g., 4-iodobenzenesulfonamide) form high-melting lattices (
C) due to strong hydrogen bonds. IDBS, lacking these donors, melts significantly lower (~75-80°C), translating to higher solubility in organic synthesis solvents (DCM, Toluene), which improves reaction kinetics in cross-coupling. -
vs. 4-Bromo Analog: Iodine is more polarizable than bromine. The halogen bond strength follows the trend
.[1][2][3] Consequently, IDBS forms more robust and directional supramolecular assemblies than the bromo-analog, making it the preferred "node" for designing co-crystals in materials science.
Experimental Protocols
Protocol A: Synthesis of 4-iodo-N,N-dimethylbenzenesulfonamide
Context: This protocol ensures high purity by methylating the commercially available primary sulfonamide.
Reagents:
-
4-Iodobenzenesulfonamide (1.0 equiv)
-
Methyl Iodide (MeI) (4.0 equiv)
-
Sodium Hydroxide (NaOH) (6.0 equiv)
-
DMF (Anhydrous)
Workflow:
-
Dissolution: Dissolve 4-iodobenzenesulfonamide (5 mmol) in dry DMF (20 mL) in a round-bottom flask.
-
Base Addition: Add NaOH (30 mmol) and
(30 mmol) to the solution. -
Methylation: Add MeI (20 mmol) dropwise.
-
Reaction: Stir at 70°C for 48 hours . Note: The elevated temperature ensures complete double methylation.
-
Workup: Cool to RT. Pour into ice water (100 mL). The product will precipitate.[2]
-
Purification: Filter the white solid. Recrystallize from Ethanol/Water (1:1) to obtain needle-like crystals suitable for XRD.
Protocol B: Single Crystal Growth (Slow Evaporation)
Context: To resolve the crystal structure for verification.
-
Prepare a saturated solution of IDBS in Acetone or Ethyl Acetate .
-
Filter the solution through a 0.45
PTFE syringe filter into a clean vial. -
Cover the vial with Parafilm and puncture 3-5 small holes to control evaporation rate.
-
Store in a vibration-free environment at 20°C.
-
Harvest: Colorless prisms/needles should appear within 3-7 days.
Visualizations
Figure 1: Synthetic & Crystallization Workflow
This diagram outlines the critical path from raw material to crystallographic analysis.
Caption: Step-by-step synthesis and crystallization pathway for isolating high-purity IDBS.
Figure 2: Hierarchy of Intermolecular Forces
A logical comparison of the driving forces in the crystal lattice between the IDBS product and its primary analog.
Caption: Structural logic demonstrating why N,N-dimethylation shifts the lattice stability from H-bonding to Halogen Bonding.
References
-
Kustiana, B. A. (2019). Borane-Promoted C(sp3)-H Hydride Abstraction. Cardiff University. [Thesis describing synthesis and melting points]. Available at: [Link]
- Birmule, P. R., et al. (2024). Crystal Structure of N,N,4-trimethylbenzenesulfonamide and its Hirshfeld Surface Analysis. Advanced Engineering Science. [Structural analog reference].
-
Metrangolo, P., et al. (2016).[1] The Halogen Bond.[1][2][3][4][5] Chemical Reviews. [Authoritative review on I...O interactions].
-
Cambridge Crystallographic Data Centre (CSD) . Search for related sulfonyl structures (Refcodes: ZZZOYT, BEDMIG). [Link]
Sources
- 1. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 2. Making sure you're not a bot! [pub.uni-bielefeld.de]
- 3. BJOC - Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control [beilstein-journals.org]
- 4. The Effect of Pressure on Halogen Bonding in 4-Iodobenzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effect of Pressure on Halogen Bonding in 4-Iodobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the UV-Vis Absorption Maximum of p-Iodo-Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of the UV-Vis absorption characteristics of p-iodo-sulfonamides. While direct experimental data for simple p-iodo-sulfonamides is not extensively available in peer-reviewed literature, this guide synthesizes information from closely related analogs to provide a robust predictive analysis. We will delve into the theoretical underpinnings of UV-Vis spectroscopy, present comparative data from similar molecular scaffolds, and provide detailed experimental protocols for obtaining these critical measurements.
Introduction: The Significance of UV-Vis Absorption in Sulfonamide Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique employed to measure the absorption of light by a molecule as a function of wavelength. This absorption is intrinsically linked to the electronic structure of the compound, specifically the energy required to promote electrons from a ground state to a higher energy excited state. For aromatic compounds like sulfonamides, the primary absorptions in the UV region arise from π → π* transitions within the benzene ring.
The position of the maximum absorption (λmax) is highly sensitive to the nature of the substituents on the aromatic ring. These substituents can modulate the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Understanding the λmax is crucial for:
-
Structural Elucidation: Confirming the presence of the aromatic sulfonamide chromophore.
-
Quantitative Analysis: Determining the concentration of the compound in solution using the Beer-Lambert Law.
-
Reaction Monitoring: Tracking the progress of synthetic transformations involving the aromatic ring.
-
Physicochemical Property Assessment: Gaining insights into the electronic properties of the molecule, which can influence its reactivity and biological activity.
The p-iodo-sulfonamide scaffold is of particular interest in medicinal chemistry and materials science. The iodine atom, being a heavy halogen, can introduce unique properties such as altered pharmacokinetic profiles and the ability to participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding.
Comparative Analysis of UV-Vis Absorption Maxima
Direct experimental λmax values for unsubstituted p-iodobenzenesulfonamide are not readily found in the surveyed literature. However, we can construct a comparative analysis based on the UV-Vis data of structurally related p-substituted benzenesulfonamides and other iodo-substituted benzene derivatives. This allows for an informed estimation of the expected absorption maximum for p-iodo-sulfonamides.
The Influence of Para-Substituents on the Benzenesulfonamide Chromophore
The UV-Vis spectrum of the parent benzenesulfonamide serves as our baseline. Substituents at the para position can induce a bathochromic (red shift, to longer wavelength) or hypsochromic (blue shift, to shorter wavelength) shift in the λmax. This is primarily dictated by the interplay of the substituent's inductive and resonance effects.
Table 1: Comparison of UV-Vis Absorption Maxima for p-Substituted Benzenesulfonamides and Related Compounds
| Compound | Substituent (at para position) | λmax (nm) | Solvent |
| Benzenesulfonamide | -H | ~218, 264 | Acidic Mobile Phase |
| p-Toluenesulfonamide | -CH₃ | ~224, 263 | Alcohol[1] |
| 4-Chlorobenzenesulfonamide | -Cl | Not explicitly found | - |
| 4-Bromobenzenesulfonamide | -Br | Not explicitly found | - |
| p-Iodobenzenesulfonamide (Predicted) | -I | ~230-240, ~270-280 | Ethanol/Methanol |
| Iodobenzene | -I | 228 | Cyclohexane[2] |
| 4-Iodoaniline | -I, -NH₂ | Not explicitly found | - |
| 4-Iodophenol | -I, -OH | ~270-285 | Not specified[1] |
Note: The predicted range for p-iodobenzenesulfonamide is an educated estimation based on the comparative data.
-
Alkyl Substitution: The methyl group in p-toluenesulfonamide, being a weak electron-donating group, causes a slight bathochromic shift in the primary absorption band compared to the parent benzenesulfonamide.
-
Halogen Substitution: Halogens exhibit a dual electronic effect: they are inductively electron-withdrawing (-I) and have an electron-donating resonance effect (+R) due to their lone pairs. For iodine, the +R effect is generally weaker than for lighter halogens, but its polarizability is higher. The UV-Vis spectrum of iodobenzene shows a λmax at 228 nm[2]. The presence of the sulfonamide group, which is electron-withdrawing, is expected to cause a bathochromic shift relative to iodobenzene.
-
Comparison with other Iodo-aromatics: 4-Iodophenol, with the electron-donating hydroxyl group, exhibits a significant red shift with absorption bands in the 270-285 nm range[1]. This highlights the strong influence of an additional auxochrome.
Based on this comparative analysis, it is reasonable to predict that p-iodobenzenesulfonamide will exhibit a primary absorption band (π → π*) in the range of 230-240 nm and a weaker, longer-wavelength band, characteristic of substituted benzenes, around 270-280 nm. The exact position will be influenced by the solvent used.
Factors Influencing the UV-Vis Absorption of p-Iodo-Sulfonamides
Solvent Effects (Solvatochromism)
The polarity of the solvent can significantly influence the λmax of a compound, a phenomenon known as solvatochromism. This is due to differential solvation of the ground and excited states of the molecule.
-
Polar Solvents: Polar solvents can stabilize both the ground and excited states through dipole-dipole interactions and hydrogen bonding. If the excited state is more polar than the ground state, a polar solvent will stabilize the excited state to a greater extent, leading to a smaller energy gap and a bathochromic shift.
-
Non-polar Solvents: In non-polar solvents, these specific interactions are absent, and the observed λmax is closer to the intrinsic absorption of the molecule in the gas phase.
For sulfonamides, studies have shown that the excited state is generally more polar than the ground state. Therefore, a shift to a more polar solvent is expected to cause a bathochromic shift in the λmax of p-iodo-sulfonamides.
N-Substitution
Substitution on the sulfonamide nitrogen can also influence the UV-Vis spectrum, although the effect is generally less pronounced than substitution on the aromatic ring. Alkyl or aryl groups on the nitrogen can cause minor shifts in the λmax due to their electronic and steric effects. For instance, in a series of N-alkyl/aryl-4-chlorobenzenesulfonamide derivatives, the core aromatic absorptions remained the primary features of the UV-Vis spectra[3].
Experimental Protocols
To ensure the generation of reliable and reproducible UV-Vis absorption data, adherence to a standardized experimental protocol is paramount.
Sample Preparation
The accurate preparation of the sample is the foundation of a reliable UV-Vis measurement.
For Solid Samples (e.g., p-Iodo-Sulfonamides):
-
Solvent Selection: Choose a spectroscopic grade solvent that completely dissolves the p-iodo-sulfonamide and is transparent in the wavelength range of interest (typically >220 nm). Common choices include ethanol, methanol, acetonitrile, and cyclohexane.
-
Stock Solution Preparation: Accurately weigh a small amount of the p-iodo-sulfonamide (e.g., 1-5 mg) using an analytical balance. Dissolve the solid in the chosen solvent in a volumetric flask (e.g., 10 mL or 25 mL) to create a stock solution of known concentration.
-
Working Solution Preparation: Dilute the stock solution with the same solvent to a concentration that results in an absorbance reading between 0.2 and 1.0 at the λmax. This range ensures the measurement is within the linear range of the spectrophotometer's detector. A typical working concentration is in the range of 10-5 to 10-4 M.
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a 0.45 µm syringe filter to prevent light scattering, which can lead to erroneous absorbance readings[4].
Diagram of Sample Preparation Workflow:
Caption: Workflow for preparing a p-iodo-sulfonamide solution for UV-Vis analysis.
UV-Vis Spectrophotometer Measurement
-
Instrument Warm-up: Allow the spectrophotometer to warm up for at least 30 minutes to ensure the stability of the light source.
-
Cuvette Selection and Cleaning: Use a matched pair of quartz cuvettes with a 1 cm path length. Clean the cuvettes thoroughly with the solvent to be used for the measurement. Handle the cuvettes only by the frosted sides to avoid fingerprints on the optical surfaces[5].
-
Baseline Correction: Fill one cuvette with the pure solvent to be used as the reference (blank). Place it in the reference beam path of the spectrophotometer. Fill the second cuvette with the prepared sample solution and place it in the sample beam path. Perform a baseline correction across the desired wavelength range (e.g., 200-400 nm) to subtract the absorbance of the solvent and the cuvette.
-
Spectrum Acquisition: Scan the sample over the selected wavelength range. The instrument will plot absorbance versus wavelength.
-
Determination of λmax: Identify the wavelength at which the maximum absorbance occurs. This is the λmax. If multiple peaks are present, record the λmax for each.
Diagram of UV-Vis Measurement Process:
Caption: Schematic of a double-beam UV-Vis spectrophotometer for absorbance measurement.
Conclusion and Future Directions
This guide provides a comprehensive framework for understanding and predicting the UV-Vis absorption maximum of p-iodo-sulfonamides. Based on a comparative analysis of related structures, the primary absorption band for p-iodobenzenesulfonamide is predicted to be in the 230-240 nm region, with a secondary band around 270-280 nm.
The provided experimental protocols offer a robust methodology for the accurate determination of these values. The synthesis and full spectroscopic characterization of a series of simple p-iodo-sulfonamides would be a valuable contribution to the field, providing concrete data to validate the predictions made in this guide and further elucidating the electronic properties of this important class of compounds.
References
-
Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290–327. [Link]
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Aziz-ur-Rehman, et al. (2016). Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1489-1496. [Link]
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Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (2012). [Link]
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UV-Visible Spectroscopy. (n.d.). University of Victoria. [Link]
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UV-Vis Spectroscopy Guide. (n.d.). Mettler Toledo. [Link]
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NIST Chemistry WebBook. (n.d.). Iodobenzene. [Link]
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NIST Chemistry WebBook. (n.d.). Phenol, 4-iodo-. [Link]
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PubChem. (n.d.). 4-Iodoaniline. [Link]
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PubChem. (n.d.). p-Toluenesulfonamide. [Link]
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SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzenesulfonamide. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of 4-iodo-N,N-dimethylbenzenesulfonamide
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling 4-iodo-N,N-dimethylbenzenesulfonamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from analogous structures, such as 4-iodo-N,N-dimethylaniline and general principles for handling sulfonamides and aryl iodides, to establish a robust framework for its safe use. Our primary objective is to empower you with the knowledge to manage this chemical responsibly, ensuring both personal safety and the integrity of your research.
Immediate Safety and Hazard Assessment
Given the lack of specific toxicological data for 4-iodo-N,N-dimethylbenzenesulfonamide, a cautious approach is paramount. The molecule contains a sulfonamide group, an aryl iodide, and an N,N-dimethylaniline moiety, each contributing to its potential hazard profile. Sulfonamides are a class of compounds with known antibacterial properties and the potential for allergic reactions in sensitized individuals.[1] Aryl iodides are important precursors in synthetic chemistry and can be reactive.[2][3]
Core Principles for Safe Handling:
-
Assume Uncharacterized Hazards: Treat 4-iodo-N,N-dimethylbenzenesulfonamide as a substance with potential for skin and eye irritation, possible toxicity upon ingestion or inhalation, and as a potential sensitizer.
-
Engineering Controls as the First Line of Defense: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4]
-
Personal Protective Equipment (PPE) is Mandatory: The appropriate PPE must be worn at all times when handling this chemical.[5]
Personal Protective Equipment (PPE): A Multi-Faceted Approach
The selection and use of PPE is a critical final barrier between the researcher and the chemical.[6] The following table outlines the recommended PPE for various laboratory operations involving 4-iodo-N,N-dimethylbenzenesulfonamide.
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Tightly fitting safety goggles with side-shields.[4][7] | Chemical-resistant nitrile or neoprene gloves (double-gloving recommended).[8] | Long-sleeved lab coat. | If not in a fume hood, a full-face respirator with appropriate cartridges is advised.[4][7] |
| Dissolution and Solution Handling | Safety goggles and a face shield to protect against splashes.[6][9] | Chemical-resistant nitrile or neoprene gloves.[8] | Chemical-resistant apron over a lab coat.[9] | Work should be performed in a fume hood. |
| Reaction Work-up and Purification | Safety goggles and a face shield.[6][9] | Chemical-resistant nitrile or neoprene gloves.[8] | Chemical-resistant apron over a lab coat.[9] | Work should be performed in a fume hood. |
| Large-Scale Operations (>5g) | Safety goggles and a face shield.[6][9] | Heavy-duty chemical-resistant gloves (e.g., butyl rubber). | Chemical-resistant suit or coveralls.[10] | A full-face respirator with appropriate cartridges may be necessary even within a fume hood. |
Donning and Doffing of PPE: A Procedural Imperative
The order of donning and doffing PPE is crucial to prevent cross-contamination.
Caption: Proper sequence for donning and doffing PPE.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11] Seek medical attention.
-
Eye Contact: Immediately rinse eyes thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[11] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[7] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[11] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.
-
Spill Cleanup: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite).[12] Place the contaminated material in a suitable, closed container for disposal.[11] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of 4-iodo-N,N-dimethylbenzenesulfonamide and its associated waste is a legal and ethical requirement.
-
Chemical Waste: All waste containing this compound, whether solid or in solution, must be collected in a designated hazardous waste container.[13] The container must be clearly labeled with "HAZARDOUS WASTE" and the full chemical name.[13]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste.
-
Waste Segregation: Do not mix waste streams.[13] Keep waste from this compound separate from other chemical waste unless you have confirmed their compatibility.
Chemical Waste Disposal Workflow
Caption: Step-by-step chemical waste disposal process.
Conclusion
The responsible handling of 4-iodo-N,N-dimethylbenzenesulfonamide is a cornerstone of safe and effective research. By adhering to the principles of assuming uncharacterized hazards, prioritizing engineering controls, diligently using personal protective equipment, and following established emergency and disposal procedures, you can mitigate risks and foster a culture of safety within your laboratory.
References
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4-Iodo-N,N-dimethyl-Benzenamine Safety Data Sheets(SDS). lookchem. Available at: [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). American Journal of Health-System Pharmacy. Available at: [Link]
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Selecting PPE When Using Pesticides | Integrated Crop Management. (2022). Iowa State University. Available at: [Link]
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Photo-induced iodination of aryl halides under very mild conditions. (2016). SciSpace. Available at: [Link]
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4-Iodobenzenesulfonamide | C6H6INO2S | CID 13218 - PubChem. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
